SMARCA2 ligand-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22ClN3O |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-chloro-7,7-dimethyl-10-piperidin-4-ylindolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C22H22ClN3O/c1-22(2)15-7-6-14(13-8-10-24-11-9-13)12-18(15)26-17-5-3-4-16(23)19(17)20(27)25-21(22)26/h3-7,12-13,24H,8-11H2,1-2H3 |
InChI Key |
DILRMESFNBVNMG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC Advantage: A Technical Guide to the Mechanism of Action of SMARCA2 Ligand-11 Based Degraders
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SMARCA2-targeting PROTACs (Proteolysis Targeting Chimeras) synthesized using SMARCA2 ligand-11. This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex and a critical vulnerability in certain cancers.
Executive Summary
SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a high-value therapeutic target, particularly in cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship provides a therapeutic window for selective SMARCA2 inhibition. This compound is a key chemical entity utilized in the synthesis of potent and selective SMARCA2 degraders. These bifunctional molecules, known as PROTACs, hijack the cell's natural protein disposal machinery to eliminate SMARCA2, leading to cell cycle arrest and apoptosis in susceptible cancer cells. This guide will elucidate the molecular mechanism of action, provide key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
A notable example of a PROTAC synthesized using this compound is "PROTAC SMARCA2 degrader-32". This molecule is composed of three key components:
-
This compound: Binds to the SMARCA2 protein.
-
A Linker: Connects the SMARCA2 ligand to the E3 ligase ligand.
-
A VHL ligand: Recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
The formation of a ternary complex between SMARCA2, the PROTAC, and the VHL E3 ligase is the critical step that initiates the degradation process.
Quantitative Efficacy of SMARCA2 Degraders
The potency and efficacy of SMARCA2 degraders are quantified by several key metrics, including the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal growth inhibition concentration (GI50).
| Compound | DC50 (Degradation) | Dmax (Degradation) | GI50 (Growth Inhibition) | Cell Line | E3 Ligase Recruited |
| PROTAC SMARCA2 degrader-32 | 1.3 nM | >90% (estimated) | 34 nM | NCI-H838 | VHL |
| PROTAC SMARCA2/4-degrader-32 | <100 nM | >90% | Not Reported | A549 | Not Specified |
| SMD-1087 | 8 nM | 89% | Not Reported | Not Specified | VHL |
Data for "PROTAC SMARCA2 degrader-32" and "PROTAC SMARCA2/4-degrader-32" are from MedChemExpress.[1][2][3][4] Data for "SMD-1087" is also from MedChemExpress.[1]
Downstream Cellular Consequences of SMARCA2 Degradation
The targeted degradation of SMARCA2 in SMARCA4-mutant cancer cells triggers a cascade of downstream events, ultimately leading to cell death. The primary consequences are cell cycle arrest and the induction of apoptosis.
Depletion of SMARCA2 leads to altered chromatin accessibility at the enhancer regions of key cell cycle genes, resulting in their transcriptional suppression.[5] This disruption of the cell cycle machinery culminates in a G1 phase arrest.[6] Concurrently, SMARCA2 degradation has been shown to modulate the Hippo signaling pathway, evidenced by an increase in the phosphorylation of YAP1.[7] This, along with other cellular stresses induced by SMARCA2 loss, triggers the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of SMARCA2 degraders.
Western Blotting for SMARCA2 Degradation
This protocol outlines the steps to quantify the reduction in SMARCA2 protein levels following treatment with a PROTAC degrader.
Experimental Workflow:
Materials:
-
Cancer cell line (e.g., NCI-H838)
-
PROTAC SMARCA2 degrader-32
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the SMARCA2 degrader for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-SMARCA2 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Analysis: Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of SMARCA2 degradation on cell proliferation and viability.
Experimental Workflow:
Materials:
-
Cancer cell line (e.g., NCI-H838)
-
PROTAC SMARCA2 degrader-32
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the GI50 value.
Conclusion
This compound is an integral component in the development of potent and selective SMARCA2-targeting PROTACs. The resulting degraders effectively eliminate the SMARCA2 protein by co-opting the ubiquitin-proteasome system. This targeted degradation induces a synthetic lethal phenotype in SMARCA4-mutant cancers, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action and a framework for the continued development and evaluation of this promising class of targeted cancer therapeutics.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Partial Inactivation of the Chromatin Remodelers SMARCA2 and SMARCA4 in Virus-Infected Cells by Caspase-Mediated Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(S,R,S,R)-AHPC-Me-N3 Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: SMARCA2 Ligand Binding Affinity and Selectivity in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth overview of the binding characteristics of ligands targeting the SMARCA2 bromodomain, a critical component of the SWI/SNF chromatin remodeling complex. Due to the limited public availability of specific binding data for "SMARCA2 ligand-11," this guide utilizes data from other well-characterized SMARCA2-targeting ligands and their resultant Proteolysis Targeting Chimeras (PROTACs) to illustrate the principles of affinity, selectivity, and the methodologies used for their determination.
Introduction to SMARCA2 as a Therapeutic Target
SMARCA2, also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome structure. In cancers with loss-of-function mutations in the paralog SMARCA4 (also known as BRG1), cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes selective inhibition or degradation of SMARCA2 a promising therapeutic strategy for such cancers.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a "warhead" ligand that binds to the target protein (e.g., SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The binding affinity and selectivity of the warhead ligand are critical parameters in the development of potent and selective degraders.
Quantitative Analysis of Ligand Binding and PROTAC Selectivity
While specific binding affinity data for "this compound" is not publicly available, we can examine data from other reported SMARCA2-targeting PROTACs to understand the required characteristics. A947 is a potent and selective SMARCA2 PROTAC for which binding and degradation data have been published.[1][2][3]
Table 1: Binding Affinity of A947 Ligand Moiety to SMARCA2 and SMARCA4 Bromodomains [1][2][3]
| Ligand Moiety | Target Bromodomain | Binding Affinity (Kd) |
| A947 | SMARCA2 | 93 nM |
| A947 | SMARCA4 | 65 nM |
Note: The binding affinity of the warhead portion of A947 to the isolated bromodomains of SMARCA2 and SMARCA4 is similar, indicating a lack of intrinsic binding selectivity.
Table 2: Degradation Selectivity of the PROTAC A947 [2]
| PROTAC | Target Protein | DC50 (in SW1573 cells) |
| A947 | SMARCA2 | 39 pM |
| A947 | SMARCA4 | 1.1 nM |
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. The ~28-fold difference in DC50 values demonstrates that while the warhead binding is not selective, the overall PROTAC molecule achieves functional selectivity for SMARCA2 degradation over SMARCA4.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical assays are employed to determine the binding affinity of ligands to the SMARCA2 bromodomain.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for quantifying ligand-protein interactions.
-
Principle: This assay measures the energy transfer between a terbium-labeled donor (e.g., an antibody against a tagged SMARCA2 bromodomain) and a fluorescently labeled acceptor (e.g., a biotinylated histone peptide ligand bound to streptavidin-acceptor). Ligand binding to the bromodomain displaces the histone peptide, leading to a decrease in the FRET signal.
-
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 1x BRD TR-FRET Assay Buffer).
-
Dilute the GST-tagged SMARCA2 bromodomain protein to the desired concentration.
-
Dilute the biotinylated bromodomain ligand (e.g., a histone H4 peptide acetylated at multiple lysine (B10760008) residues).
-
Prepare a serial dilution of the test compound (ligand).
-
-
Assay Plate Setup (384-well format):
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations to the appropriate wells.
-
Add the diluted SMARCA2 protein to all wells except the negative control.
-
Add the biotinylated ligand to all wells.
-
Add the terbium-labeled donor and streptavidin-labeled acceptor to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
-
-
Chip Preparation:
-
Covalently immobilize the purified SMARCA2 bromodomain protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Equilibrate the chip with running buffer (e.g., HBS buffer containing a small percentage of DMSO).
-
Prepare a serial dilution of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the chip surface for a set association time, followed by an injection of running buffer for the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff rates.
-
Calculate the Kd as koff / kon.
-
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10]
-
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of the calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
-
Sample Preparation:
-
Dialyze both the purified SMARCA2 bromodomain protein and the test compound into the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the enthalpy change (ΔH) for each injection.
-
Plot the enthalpy change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
-
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts in the development and mechanism of action of SMARCA2-targeting PROTACs.
Caption: Experimental workflow for the development of SMARCA2-targeting PROTACs.
Caption: Mechanism of action of a SMARCA2-targeting PROTAC.
Caption: Role of SMARCA2 in SMARCA4-deficient cancers and the point of intervention for PROTACs.
Conclusion
The development of selective SMARCA2 degraders is a promising therapeutic strategy for SMARCA4-deficient cancers. While the intrinsic binding affinity of the warhead ligand is a key starting point, the ultimate success of a PROTAC is determined by its ability to induce the formation of a productive ternary complex, leading to efficient and selective degradation of the target protein. This is exemplified by molecules like A947, where a non-selective binding ligand is transformed into a selective degrader. The rigorous application of biophysical and cellular assays is essential to characterize these properties and guide the optimization of SMARCA2-targeting PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Guide to Degradation: Leveraging SMARCA2 Ligand-11 in PROTAC Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of a successful PROTAC is the ligand that selectively binds to the protein of interest. This guide focuses on the strategic use of SMARCA2 ligand-11, a key building block for constructing potent and selective degraders of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2). The synthetic lethality observed between the SWI/SNF chromatin remodeling complex ATPases SMARCA2 and SMARCA4 in certain cancers has positioned SMARCA2 as a high-value therapeutic target. This document provides a comprehensive overview of the role of this compound in PROTAC design, including quantitative data on resulting degraders, detailed experimental protocols, and visualizations of the underlying biological pathways and design workflows.
The Role of SMARCA2 in Oncology and the Rationale for Targeted Degradation
SMARCA2 is a core catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering nucleosome positioning.[1][2] This complex can either activate or repress transcription, thereby influencing a multitude of cellular processes including DNA repair, cell cycle control, and differentiation.[3][4] In many cancers, the paralogous subunit SMARCA4 is inactivated through mutation, rendering the cells solely dependent on SMARCA2 for survival.[1][5] This synthetic lethal relationship provides a clear therapeutic window for the selective targeting of SMARCA2 in SMARCA4-deficient tumors.[5][6]
Traditional small-molecule inhibitors targeting the bromodomain of SMARCA2 have shown limited efficacy in inducing the desired anti-proliferative effects.[7] PROTAC-mediated degradation, however, offers a more robust approach by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.[8]
This compound: A Key to Selective Degradation
This compound is a high-affinity binder to the bromodomain of SMARCA2 and has been utilized in the synthesis of potent PROTAC degraders. While the specific discovery and development of this compound itself is proprietary, its application in PROTACs such as "PROTAC SMARCA2/4-degrader-11" (also referred to as SMARCA2 degrader-1 or compound I-321) underscores its importance.[3] These PROTACs typically consist of this compound, a flexible linker, and a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][7]
The design of PROTACs incorporating this compound aims to achieve high potency and selectivity for SMARCA2 over its close homolog SMARCA4, a critical factor for minimizing off-target effects and enhancing the therapeutic index.[8]
Quantitative Analysis of SMARCA2-Targeting PROTACs
The efficacy of PROTACs is quantified by several key parameters: the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the binding affinity (Kd) of the constituent ligands. Below is a summary of publicly available data for representative SMARCA2-targeting PROTACs.
| PROTAC Name | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| YDR1 | Gen-1 | Pomalidomide (CRBN) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | H1792 | [7] |
| YD54 | Gen-1 | Pomalidomide (CRBN) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | H1792 | [7] |
| A947 | Non-selective SMARCA2/4 ligand | VHL | 0.039 | >95 | SW1573 | [8] |
| ACBI1 | SMARCA2/4 Bromodomain Inhibitor | VHL | 6 | >90 | MOLM-13 | [9] |
| PROTAC SMARCA2/4-degrader-11 | This compound | VHL ligand | <100 | Not specified | Not specified | [3] |
Signaling Pathways and Experimental Workflows
SMARCA2 Signaling Pathway
The SWI/SNF complex, with SMARCA2 as its catalytic engine, regulates the transcription of a vast array of genes. Its degradation in SMARCA4-mutant cancer cells leads to cell cycle arrest and apoptosis.
Caption: SMARCA2 signaling and PROTAC-mediated degradation pathway.
PROTAC Design and Evaluation Workflow
The development of a SMARCA2-targeting PROTAC follows a structured workflow, from initial design to in vivo validation.
Caption: General workflow for SMARCA2 PROTAC design and evaluation.
Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol outlines the steps to quantify SMARCA2 protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, a non-small cell lung cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SMARCA2 PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Normalize all samples to the same protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
In-Cell Western (ICW) for High-Throughput Degradation Screening
ICW is a quantitative immunofluorescence method performed in microplates, suitable for higher throughput analysis.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of the PROTAC as described for the Western blot.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the wells with a suitable blocking buffer for 1.5 hours.
-
Incubate with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the wells with PBST.
-
Incubate with an IRDye-conjugated secondary antibody for 1 hour in the dark.
-
-
Signal Detection and Analysis:
-
Wash the wells with PBST and then with PBS.
-
Scan the plate using an infrared imaging system.
-
Normalize the SMARCA2 signal to a cell number marker (e.g., a DNA stain).
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Conclusion and Future Directions
This compound has proven to be a valuable tool in the development of PROTACs targeting the synthetically lethal vulnerability of SMARCA4-deficient cancers. The ability to induce potent and selective degradation of SMARCA2 opens up new avenues for treating a range of malignancies. Future research will likely focus on optimizing the pharmacokinetic properties of these PROTACs to enhance their oral bioavailability and in vivo efficacy. Furthermore, exploring the use of this compound in conjunction with ligands for novel E3 ligases could expand the therapeutic potential and overcome potential resistance mechanisms. The continued application of rigorous quantitative methods and detailed mechanistic studies, as outlined in this guide, will be paramount to advancing this promising class of therapeutics into the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 5. biocompare.com [biocompare.com]
- 6. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
SMARCA2 Ligand-11: A Technical Guide to its Application as a Chemical Probe for SMARCA2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SMARCA2 ligand-11 and its application as a chemical probe for the targeted degradation of the SMARCA2 protein. While direct quantitative data and detailed experimental protocols for this compound as a standalone agent are not extensively available in public literature, its primary and critical role is as a targeting moiety in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Specifically, it is a key component of "PROTAC SMARCA2 degrader-32".[1][2]
This document will, therefore, focus on the functional application of this compound within the context of the resulting PROTACs. Data and protocols from highly similar and well-characterized SMARCA2-targeting PROTACs, such as ACBI2 and A947, will be used to provide a comprehensive and representative technical guide.
Introduction to SMARCA2 and the PROTAC Approach
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[3] This complex plays a crucial role in regulating gene expression by altering chromatin structure. In certain cancers with mutations in the paralog SMARCA4 (also known as BRG1), tumor cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[3][4][5]
Traditional small molecule inhibitors targeting the bromodomain of SMARCA2 have not demonstrated significant anti-proliferative effects.[3][6] The PROTAC approach offers an alternative and powerful strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[3][7] this compound serves as the "warhead" of the PROTAC, binding to the SMARCA2 protein.
Quantitative Data Presentation
The following tables summarize the quantitative data for representative SMARCA2-targeting PROTACs, illustrating the type of characterization that would be relevant for a probe derived from this compound.
Table 1: In Vitro Degradation and Potency of SMARCA2 PROTACs
| Compound | Target(s) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | GI₅₀ (nM)³ | Cell Line | Reference |
| PROTAC SMARCA2 degrader-32 | SMARCA2 | 1.3 | >90 | 34 | NCI-H838 | [2] |
| ACBI2 | SMARCA2 | 1-13 | >90 | - | RKO, NCI-H1568 | [8] |
| A947 | SMARCA2 | ~10 | >90 | <250 | SW1573 | [5] |
| YDR1 | SMARCA2 | 60-69 | 87-94 | - | H1792 | [4] |
| YD54 | SMARCA2 | 8.1-16 | >98 | - | H1792 | [4] |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation percentage. ³GI₅₀: Half-maximal growth inhibition concentration.
Table 2: Selectivity Profile of Representative SMARCA2 PROTACs
| Compound | SMARCA2 DC₅₀ (nM) | SMARCA4 DC₅₀ (nM) | Selectivity (SMARCA4/SMARCA2) | Cell Line | Reference |
| ACBI2 | 1 | 32 | >30-fold | RKO | [8] |
| A947 | ~10 | >1000 | >100-fold | SW1573 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows associated with the use of SMARCA2-targeting PROTACs.
Caption: Mechanism of action for a SMARCA2-targeting PROTAC.
Caption: Experimental workflow for Western Blot analysis of SMARCA2 degradation.
Caption: Workflow for determining cell viability and GI₅₀.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SMARCA2-targeting PROTACs.
Western Blotting for SMARCA2 Degradation
This protocol is used to visualize and quantify the degradation of SMARCA2 protein in cells following treatment with a PROTAC.
Materials:
-
Cell lines (e.g., SW1573, RKO, NCI-H1568)
-
SMARCA2-targeting PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-15% Tris-Glycine)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the SMARCA2 PROTAC (and a DMSO control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2 and a loading control overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control to determine the percentage of remaining protein relative to the DMSO control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and is used to determine the half-maximal growth inhibition (GI₅₀) concentration of a compound.
Materials:
-
Cell lines of interest
-
SMARCA2-targeting PROTAC
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 PROTAC. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve. Calculate the GI₅₀ value using non-linear regression analysis.
Proteomics Analysis by Mass Spectrometry
This unbiased approach is used to assess the selectivity of the PROTAC across the entire proteome.
Materials:
-
Cell line (e.g., H1792)
-
SMARCA2-targeting PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., urea-based)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Tandem Mass Tag (TMT) reagents for labeling
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Sample Preparation: Treat cells with the PROTAC or DMSO for a specified time (e.g., 48 hours). Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with different TMT isobaric tags.
-
Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase HPLC to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the raw data against a protein database to identify and quantify proteins.
-
Calculate the relative abundance of each protein in the PROTAC-treated sample compared to the DMSO control.
-
Generate a volcano plot to visualize proteins that are significantly up- or downregulated. This will highlight the specific degradation of SMARCA2 and reveal any potential off-target effects.[4]
-
Conclusion
This compound is a valuable chemical entity for the development of SMARCA2-targeting PROTACs. While not typically used as a standalone chemical probe, its incorporation into a PROTAC enables the potent and selective degradation of the SMARCA2 protein. The experimental protocols and data presented in this guide, based on well-characterized SMARCA2 PROTACs, provide a comprehensive framework for researchers to design, synthesize, and evaluate novel chemical probes for the targeted degradation of SMARCA2 in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
In Silico Modeling of SMARCA2 Ligand-11 Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The SWI/SNF chromatin remodeling complex, particularly its ATPase subunit SMARCA2, has emerged as a significant target in oncology, especially for cancers with mutations in the related SMARCA4 gene.[1][2] Developing selective ligands for SMARCA2 is a key therapeutic strategy.[3] This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of small molecule ligands, exemplified by a hypothetical "Ligand-11," to the SMARCA2 bromodomain. It details the computational workflows, from initial protein and ligand preparation to advanced molecular dynamics simulations and free energy calculations, offering a framework for researchers engaged in the structure-based design of novel SMARCA2 inhibitors and degraders.
Introduction to SMARCA2
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[4][5] This complex alters chromatin structure to regulate gene transcription.[4] The bromodomain of SMARCA2 is a key functional module that recognizes acetylated lysine (B10760008) residues on histone tails, anchoring the complex to specific chromatin regions.[5][6] Targeting this bromodomain with small molecule inhibitors or PROTACs (Proteolysis Targeting Chimeras) is a promising approach for treating certain cancers.[1][7][8] In silico modeling plays a crucial role in understanding ligand-protein interactions at an atomic level, guiding the design and optimization of potent and selective SMARCA2 binders.
Data Presentation: Structural and Binding Data
Effective in silico modeling begins with high-quality structural and experimental data. The Protein Data Bank (PDB) houses several crystal structures of the SMARCA2 bromodomain, often in complex with various ligands. This information is foundational for computational studies.
Table 1: Representative Crystal Structures of Human SMARCA2 Bromodomain
| PDB ID | Description | Resolution (Å) | Ligand(s) |
| 6HAZ [7] | Complex with SMARCA-BD ligand | 1.31 | 2-(6-azanyl-5-piperazin-4-ium-1-yl-pyridazin-3-yl)phenol |
| 4QY4 [9] | Apo structure | 1.97 | ZN (Zinc ion) |
| 5DKC [6] | Complex with inhibitor PFI-3 | N/A | PFI-3 |
| 8QJT [10] | Complex with ligand 10 | N/A | Ligand 10 |
| 9D11 [8] | Complex with compound 22 | 1.68 | Compound 22 |
Table 2: Binding Affinity of Selected SMARCA2 Bromodomain Ligands
| Compound | Assay Type | Binding Constant |
| DCSM06 [5] | Surface Plasmon Resonance (SPR) | Kd = 38.6 µmol/L |
| DCSM06-05 [5] | AlphaScreen | IC50 = 9.0 ± 1.4 µmol/L |
| PROTAC 1 [11] | SPR (Ternary Complex) | KLPT = 16 ± 2 nM |
| PROTAC 2 (Compound 11) [11] | SPR (Ternary Complex) | KLPT = 140 ± 20 nM |
| PROTAC SMARCA2/4-degrader-11 [12] | Cellular Degradation | DC50 < 100 nM |
Note: This guide uses "Ligand-11" as a representative example for outlining the modeling process. Quantitative data from published compounds, such as "PROTAC 2 (Compound 11)" and "PROTAC SMARCA2/4-degrader-11," are included for context.
In Silico Experimental Workflow
The computational investigation of SMARCA2-ligand binding involves a multi-step process, beginning with structural preparation and culminating in detailed simulations to estimate binding affinity and stability.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the core computational experiments. These are generalized from methodologies reported in the literature for SMARCA2 and other bromodomains.[6][11]
Protein and Ligand Preparation
Accurate preparation of the protein receptor and the ligand is critical for successful modeling.
Protocol 4.1.1: SMARCA2 Protein Preparation
-
Structure Selection: Choose a high-resolution crystal structure of the SMARCA2 bromodomain from the PDB, preferably one complexed with a ligand similar to the one being studied (e.g., PDB ID: 5DKC for inhibitor binding).[6]
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation and Charge Assignment: Use a standard protein preparation wizard (e.g., Protein Preparation Wizard in Schrödinger Maestro).[6] This involves adding hydrogen atoms, assigning correct bond orders, creating disulfide bonds, and filling in any missing side chains or loops.
-
Protonation State Assignment: Assign protonation states for titratable residues like Histidine, Aspartate, and Glutamate, typically optimized for a physiological pH of 7.4.[6]
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation. The heavy atoms are typically restrained to their initial positions to preserve the crystal structure's integrity.
Protocol 4.1.2: Ligand-11 Preparation
-
Structure Generation: Build the 2D structure of Ligand-11 using a molecular editor.
-
3D Conformation: Convert the 2D structure to a 3D conformation.
-
Protonation and Tautomeric States: Generate possible ionization and tautomeric states of the ligand at a target pH (e.g., 7.4) using tools like LigPrep.[6]
-
Conformational Search: For flexible ligands, perform a conformational search to generate a set of low-energy conformers.[6]
-
Energy Minimization: Minimize the energy of each generated conformer.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol 4.2.1: Induced-Fit Docking of Ligand-11 into SMARCA2
-
Binding Site Definition: Define the docking grid centered on the known binding site of a co-crystallized ligand (e.g., PFI-3 in PDB ID 5DKC).[6] The grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.
-
Initial Docking: Perform an initial docking run using a standard precision (SP) mode. This step is computationally less expensive and serves to generate a diverse set of initial poses.
-
Induced-Fit Docking: Use an induced-fit docking (IFD) protocol. In this method, both the ligand and the protein's side chains within the binding site are allowed to be flexible. This is crucial for accurately modeling the conformational changes that may occur upon ligand binding.[6]
-
Redocking and Scoring: Re-dock the ligand into the refined protein structures generated from the previous step, often using a more rigorous extra precision (XP) mode. Poses are scored based on factors like electrostatic interactions, van der Waals forces, and solvation effects.
-
Pose Analysis: Analyze the top-ranked poses. Examine key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues in the SMARCA2 bromodomain binding pocket. Validate the docking protocol by re-docking the native ligand and ensuring the resulting pose has a low root-mean-square deviation (RMSD) from the crystal structure.[6]
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and conformational flexibility.
Protocol 4.3.1: MD Simulation of the SMARCA2-Ligand-11 Complex
-
System Setup: Place the best-ranked docked pose of the SMARCA2-Ligand-11 complex into a simulation box.
-
Solvation: Solvate the system with an explicit water model (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Minimization: Perform a series of energy minimization steps, first with the protein and ligand restrained, and then with all atoms free to move, to relax the system.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable density and temperature.
-
Production Run: Run the production MD simulation for a duration sufficient to observe the system's convergence (typically 100-500 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Analysis: Analyze the trajectories to calculate RMSD (to assess structural stability), RMSF (to identify flexible regions), and specific interactions (like hydrogen bond occupancy) over time.
Binding Free Energy Calculation
These calculations provide a quantitative estimate of the binding affinity, which can be compared with experimental data.
Protocol 4.4.1: MM/GBSA Free Energy Calculation
-
Trajectory Selection: Extract snapshots from the stable portion of the MD simulation trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the free protein, and the free ligand using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.[13]
-
ΔGbind = Gcomplex - (Greceptor + Gligand)
-
-
Energy Components: The calculation includes changes in molecular mechanics energy (ΔEMM), solvation free energy (ΔGsolv), and conformational entropy (-TΔS). The solvation energy is further divided into polar (calculated via Generalized Born model) and nonpolar (calculated from solvent-accessible surface area) components.[14]
-
Averaging: Average the calculated ΔGbind values over all snapshots to obtain the final estimated binding free energy.
Conclusion
The in silico modeling of ligand binding to the SMARCA2 bromodomain is a powerful, multi-faceted approach that provides deep insights into molecular recognition. By integrating molecular docking, molecular dynamics simulations, and free energy calculations, researchers can effectively predict binding modes, assess complex stability, and estimate binding affinities. The protocols and workflows detailed in this guide offer a robust framework for the rational, structure-based design of novel and selective SMARCA2-targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMARCA2 - Wikipedia [en.wikipedia.org]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Calculation of protein-ligand binding free energy using smooth reaction path generation (SRPG) method: a comparison of the explicit water model, gb/sa model and docking score function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Technical Guide to SMARCA2 Ligand-11 for Targeted Degradation of the SWI/SNF Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SMARCA2 ligand-11, a crucial component in the development of proteolysis-targeting chimeras (PROTACs) for the targeted degradation of SMARCA2, a key ATPase subunit of the SWI/SNF chromatin remodeling complex. This document outlines the quantitative data associated with a PROTAC derived from this ligand, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to SMARCA2 and the SWI/SNF Complex
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin structure. This remodeling is essential for regulating gene expression, DNA replication, and repair. The mammalian SWI/SNF complex exists in various forms, including the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF) complexes, each with distinct subunit compositions and genomic functions.[1] The catalytic core of these complexes is one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).
Mutations and dysregulation of SWI/SNF subunits are implicated in over 20% of human cancers, making the complex an attractive target for therapeutic intervention.[1] A particularly promising strategy involves targeting SMARCA2 in cancers that have inactivating mutations in its paralog, SMARCA4. This synthetic lethal approach exploits the cancer cells' dependence on the remaining functional SMARCA2 subunit.
This compound and PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL). This ternary complex formation (Target Protein - PROTAC - E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data
The efficacy of this compound is demonstrated through the activity of its derived PROTAC, PROTAC SMARCA2 degrader-32. The following tables summarize the key quantitative data for this degrader.
| Compound | Target | Cell Line | DC50 | Reference |
| PROTAC SMARCA2 degrader-32 (HY-170343) | SMARCA2 | NCI-H838 (Lung Cancer) | 1.3 nM | [3][4][5] |
-
DC50 : The concentration of the compound that results in 50% degradation of the target protein.
| Compound | Effect | Cell Line | GI50 | Reference |
| PROTAC SMARCA2 degrader-32 (HY-170343) | Growth Inhibition | NCI-H838 (Lung Cancer) | 34 nM | [3][4] |
-
GI50 : The concentration of the compound that causes a 50% reduction in the growth of the cell population.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SMARCA2-targeting PROTACs.
Western Blotting for SMARCA2 Degradation
This protocol is a standard method to quantify the reduction in SMARCA2 protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., NCI-H838)
-
PROTAC SMARCA2 degrader-32
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of PROTAC SMARCA2 degrader-32 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well and scraping.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 value.
-
In-Cell Western (ICW) Assay for High-Throughput Degradation Analysis
The ICW assay is a plate-based immunofluorescence method suitable for higher throughput screening of PROTACs.
Materials:
-
Adherent cell line
-
96-well black-walled imaging plates
-
PROTAC compounds
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Intercept Blocking Buffer)
-
Primary antibody against SMARCA2
-
Normalization antibody (e.g., anti-Actin or a DNA stain like DRAQ5)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Wash buffer (e.g., 0.1% Tween-20 in PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of PROTAC concentrations for the desired duration.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and wash the cells with PBS.
-
Fix the cells with formaldehyde solution for 20 minutes at room temperature.
-
Wash the cells and then permeabilize with Triton X-100 buffer.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody cocktail (anti-SMARCA2 and normalization antibody) overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Incubate with the secondary antibody cocktail (different infrared dyes for each primary) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate thoroughly.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target protein and the normalization control.
-
Normalize the target protein signal to the normalization control signal.
-
Calculate the percentage of degradation relative to the vehicle control and determine the DC50.
-
Tandem Mass Tag (TMT) Proteomics for Global Protein Profiling
TMT-based quantitative proteomics allows for the unbiased, global assessment of protein expression changes upon PROTAC treatment, confirming the selectivity of the degrader.
Materials:
-
Cell line and treatment reagents
-
Lysis buffer (e.g., 8 M urea (B33335) in triethylammonium (B8662869) bicarbonate buffer)
-
DTT and iodoacetamide
-
Trypsin
-
TMT label reagents
-
Hydroxylamine
-
C18 solid-phase extraction cartridges
-
High-pH reversed-phase HPLC system
-
LC-MS/MS instrument (e.g., Orbitrap Fusion Lumos)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation and Digestion:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells, reduce disulfide bonds with DTT, and alkylate cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
TMT Labeling:
-
Label the peptide digests from different conditions with distinct TMT isobaric tags.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single mixture.
-
-
Peptide Fractionation:
-
Desalt the combined peptide mixture using a C18 cartridge.
-
Fractionate the peptides using high-pH reversed-phase HPLC to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate and fragment the peptide precursors (MS2) and then further fragment the TMT reporter ions (MS3) for accurate quantification.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.
-
Identify proteins that are significantly up- or downregulated upon PROTAC treatment. A highly selective PROTAC will primarily show a significant decrease in the target protein (SMARCA2).
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in targeting the SWI/SNF complex with this compound-based PROTACs.
Caption: Mechanism of Action for a SMARCA2-targeting PROTAC.
Caption: Role of SWI/SNF Complex and Impact of SMARCA2 Degradation.
Caption: Experimental Workflow for Characterizing a SMARCA2 Degrader.
References
Methodological & Application
Synthesizing SMARCA2-Targeting PROTACs: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the SMARCA2 protein. While a specific protocol for a PROTAC utilizing "SMARCA2 ligand-11" is not publicly available, this application note details the synthesis of a well-characterized, potent, and selective SMARCA2 degrader, ACBI2 , as a representative example. ACBI2 exemplifies the current strategies for developing orally bioavailable VHL-recruiting PROTACs for in vivo studies.[1]
Introduction to SMARCA2 PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][3] They consist of a ligand that binds to the protein of interest (POI), in this case, SMARCA2, a second ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a linker that connects the two ligands.[2] The formation of a ternary complex between the PROTAC, SMARCA2, and the E3 ligase leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[3][4]
SMARCA2 (also known as BRM) and its paralog SMARCA4 (also known as BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[5] In cancers with loss-of-function mutations in SMARCA4, the cells become dependent on SMARCA2 for survival, making it a promising therapeutic target.[5][6] The development of PROTACs that selectively degrade SMARCA2 over SMARCA4 is a key strategy for treating these cancers.[5][6]
Data Presentation: Performance of SMARCA2 PROTAC ACBI2
The following tables summarize the quantitative data for the selective SMARCA2 degrader, ACBI2.
| Parameter | Cell Line | Value | Reference |
| SMARCA2 DC50 | RKO | 1 nM | [3] |
| SMARCA4 DC50 | RKO | 32 nM | [3] |
| Ternary Complex EC50 | (Biochemical Assay) | < 45 nM | [1] |
| Oral Bioavailability | Mouse | 22% | [3] |
Table 1: In Vitro and In Vivo Performance Metrics of ACBI2. DC50 represents the concentration required to degrade 50% of the target protein. EC50 in the biochemical assay reflects the concentration for 50% ternary complex formation.
| PROTAC | Cell Line | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Max Degradation (Dmax) | E3 Ligase Recruited | Reference |
| ACBI2 | RKO | 1 | 32 | >90% for SMARCA2 | VHL | [3] |
| YDR1 | H1792 (24h) | 69 | 135 | 87% for SMARCA2 | Cereblon | |
| YD54 | H1792 (24h) | 8.1 | 19 | 98.9% for SMARCA2 | Cereblon | |
| SMD-3040 | (Not specified) | Low nM | >100-fold selective | >90% for SMARCA2 | (Not specified) | [6] |
Table 2: Comparative Degradation Data for Various SMARCA2 PROTACs. This table provides a comparison of ACBI2 with other published SMARCA2 degraders.
Experimental Protocols
General Synthesis Strategy for a SMARCA2 PROTAC (ACBI2)
The synthesis of a SMARCA2 PROTAC like ACBI2 involves a modular approach, enabling the late-stage combination of the three key components: the SMARCA2 binder, the linker, and the E3 ligase ligand. A representative synthetic scheme is outlined below, based on the development of similar selective SMARCA2 degraders.
1. Synthesis of the SMARCA2 Bromodomain Ligand: The development of ACBI2 started from known SMARCA2/4 bromodomain binders.[2][3] A common starting point is a ligand that can be chemically modified to attach a linker without disrupting its binding to the bromodomain. The synthesis often involves multi-step organic chemistry procedures to build the core scaffold of the ligand.
2. Synthesis of the Linker: The linker's length and composition are critical for inducing a favorable conformation for the ternary complex formation, which in turn influences degradation potency and selectivity.[3] For ACBI2, a branched alkyl linker was found to improve oral bioavailability.[3] The synthesis of such linkers typically involves standard alkylation or amidation reactions to create chains of a desired length and branching.
3. Synthesis of the E3 Ligase Ligand: ACBI2 recruits the VHL E3 ligase. The VHL ligand is a well-established chemical moiety, often based on a hydroxyproline (B1673980) scaffold. Its synthesis is well-documented in the chemical literature.
4. Final PROTAC Assembly: The final step is the conjugation of the three components. This is often achieved through sequential coupling reactions. For instance, the linker can be first attached to the SMARCA2 ligand, followed by the coupling of the linker-ligand conjugate to the VHL ligand. Amide bond formation and nucleophilic substitution reactions are commonly employed for these conjugation steps.
Key Biological Evaluation Protocols
1. Cell Lines and Culture:
-
SMARCA4-mutant cancer cell lines: NCI-H1568 (non-small cell lung cancer) and RKO (colorectal carcinoma) are commonly used to assess the efficacy of SMARCA2 degraders.
-
SMARCA4 wild-type cell lines: These are used as controls to evaluate the selectivity and on-target effects of the PROTACs.
-
Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Western Blotting for Protein Degradation:
-
Purpose: To quantify the degradation of SMARCA2 and SMARCA4 proteins upon PROTAC treatment.
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a concentration range of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin, or HDAC1).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software. The levels of SMARCA2 and SMARCA4 are normalized to the loading control.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®):
-
Purpose: To determine the effect of SMARCA2 degradation on the proliferation of cancer cells.
-
Procedure:
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the PROTAC.
-
Incubate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Add CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
4. In Vivo Xenograft Studies:
-
Purpose: To evaluate the anti-tumor efficacy of the SMARCA2 PROTAC in an animal model.
-
Procedure:
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Establish xenograft models by subcutaneously injecting SMARCA4-mutant cancer cells (e.g., NCI-H1568) into immunocompromised mice.
-
When tumors reach a specified size, randomize the mice into treatment and vehicle control groups.
-
Administer the PROTAC (e.g., ACBI2) orally at various doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry to confirm SMARCA2 degradation).
-
Visualizations
Caption: Mechanism of action for a SMARCA2-targeting PROTAC.
Caption: General experimental workflow for SMARCA2 PROTAC development.
References
Application Notes and Protocols for SMARCA2 Ligand-11 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, particularly those with mutations in the paralog SMARCA4 (BRG1), tumor cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 a compelling therapeutic target.
SMARCA2 ligand-11 is a representative proteolysis-targeting chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This application note provides detailed protocols for utilizing this compound in various cell-based assays to characterize its ability to induce SMARCA2 degradation and assess its functional consequences.
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The ligand forms a ternary complex between SMARCA2 and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2. Poly-ubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another SMARCA2 protein, acting catalytically.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Data Presentation
The following table summarizes the in vitro degradation and anti-proliferative activities of representative SMARCA2 PROTACs in various cell lines.
| Compound | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Notes |
| A947 | SW1573 | In-Cell Western | 1.6 | >95 | - | Selective for SMARCA2 over SMARCA4.[1] |
| ACBI2 | RKO | Capillary Electrophoresis | 1 | - | - | >30-fold selectivity over SMARCA4.[2] |
| ACBI2 | A549 | Western Blot | - | - | 1.8 | Correlates with SMARCA2 dependency.[2] |
| YDR1 | H1792 | Western Blot | 60 (at 48h) | 94 (at 48h) | - | Cereblon-based PROTAC.[3] |
| YD54 | H1792 | Western Blot | 16 (at 48h) | 99.2 (at 48h) | - | Cereblon-based PROTAC.[3] |
| Compound 5 | RKO | Capillary Electrophoresis | 78 | 46 | - | Spared SMARCA4 completely.[2] |
| Compound 11 | NCI-H1568 | In vivo (xenograft) | - | 89 (at 48h) | - | Orally bioavailable.[2] |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
IC50: The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
SMARCA2 Degradation Assay by Western Blot
This protocol is for determining the dose-dependent degradation of SMARCA2 in cultured cells.
Materials:
-
Cell line of interest (e.g., SW1573, RKO, H1792)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the medium from the cells and add the compound dilutions. Include a DMSO-only well as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 18, 24, or 48 hours) at 37°C and 5% CO2.[1][3]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4, and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO control. Plot the percentage of degradation against the log of the compound concentration to determine the DC50 and Dmax values.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 500-2000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the dilutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 3-7 days) at 37°C and 5% CO2.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the DMSO control wells (representing 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
Caption: Workflow for assessing SMARCA2 degradation and cell viability.
References
Application Notes and Protocols for SMARCA2 Ligands in Cancer Research
A Focus on Proteolysis-Targeting Chimeras (PROTACs)
Disclaimer: The specific compound "SMARCA2 ligand-11" is not extensively documented in publicly available scientific literature. This document provides a detailed overview of the applications and methodologies for a class of molecules known as SMARCA2-targeting ligands, with a particular focus on Proteolysis-Targeting Chimeras (PROTACs). The data and protocols are based on representative examples from recent cancer research, including compounds designated with numerical identifiers in various studies.
I. Application Notes
Introduction to SMARCA2 as a Therapeutic Target in Cancer
SMARCA2 (also known as BRM) is a key component of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] The SWI/SNF complex contains one of two mutually exclusive ATPase subunits: SMARCA2 or SMARCA4 (also known as BRG1).[2][3]
In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), the SMARCA4 gene is inactivated by mutations.[3][4][5] Cancer cells with a loss of SMARCA4 function become critically dependent on the remaining paralog, SMARCA2, for their survival and proliferation.[3][4][5] This phenomenon, known as synthetic lethality, makes SMARCA2 a highly attractive therapeutic target for cancers harboring SMARCA4 mutations.[4][5]
Mechanism of Action: SMARCA2-Targeting PROTACs
A leading strategy for targeting SMARCA2 is through the use of Proteolysis-Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein.[7][8] They consist of three main components: a ligand that binds to the target protein (in this case, SMARCA2), a ligand that recruits an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker that connects the two ligands.[8][9][10][11]
By bringing SMARCA2 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the cell's proteasome.[7][8] This degradation-based approach offers several advantages over traditional inhibition, including the potential for greater efficacy at lower concentrations and the ability to target proteins that have been historically difficult to drug.[6][7]
Applications in Cancer Research
-
Selective Induction of Apoptosis in SMARCA4-Mutant Cancers: SMARCA2-targeting PROTACs have demonstrated the ability to selectively inhibit the growth and proliferation of cancer cell lines with SMARCA4 mutations, while having minimal effect on cells with wild-type SMARCA4.[5][12]
-
In Vivo Tumor Growth Inhibition: In preclinical xenograft models of SMARCA4-deficient cancers, orally bioavailable SMARCA2 PROTACs have been shown to effectively degrade SMARCA2 in tumor tissue and lead to significant tumor growth inhibition.[11]
-
Combination Therapies: The potential for combining SMARCA2 degraders with other targeted therapies is an active area of research. For example, synergistic effects have been observed when combining SMARCA2 PROTACs with KRAS G12C inhibitors in cancer models with both SMARCA4 and KRAS mutations.[11]
-
Pharmacodynamic Biomarker Development: Research is ongoing to develop robust pharmacodynamic assays to measure SMARCA2 protein degradation and target gene expression changes in response to treatment with SMARCA2 degraders.[13]
II. Data Presentation: Potency and Efficacy of Representative SMARCA2 PROTACs
The following table summarizes publicly available quantitative data for several SMARCA2-targeting PROTACs. This data illustrates the high potency and selectivity of these molecules.
| Compound Name/Identifier | Target E3 Ligase | Cancer Cell Line | Assay Type | Metric | Value | Reference |
| A947 | VHL | SW1573 | Protein Degradation | DC₅₀ | 39 pM | [4] |
| SW1573 | Cell Proliferation | IC₅₀ | 0.4 nM | [5] | ||
| YDR1 | Cereblon | H1792 | Protein Degradation | DC₅₀ | 60 nM (48h) | [11] |
| H1792 | Protein Degradation | Dₘₐₓ | 94% (48h) | [11] | ||
| YD54 | Cereblon | H1792 | Protein Degradation | DC₅₀ | 16 nM (48h) | [11] |
| H1792 | Protein Degradation | Dₘₐₓ | 99.2% (48h) | [11] | ||
| Compound 6 | VHL | RKO | Protein Degradation | DC₅₀ | 2 nM (4h) | |
| NCI-H1568 | Cell Proliferation | EC₅₀ | 2 nM | |||
| Compound 11 | VHL | NCI-H1568 | In Vivo Efficacy | Tumor Growth Inhibition | 76% (100 mg/kg) | |
| GLR-203101 | Cereblon | A549 (Xenograft) | In Vivo Efficacy | Antitumor Activity | Robust (25 mg/kg) | [12] |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the compound that induces 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.
-
IC₅₀/EC₅₀ (Half-maximal Inhibitory/Effective Concentration): The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
III. Experimental Protocols
Protocol 1: Western Blot Analysis for SMARCA2 Degradation
This protocol describes the methodology for assessing the degradation of SMARCA2 protein in cancer cells following treatment with a SMARCA2-targeting ligand.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., SW1573, A549)
-
Cell culture medium and supplements
-
SMARCA2-targeting ligand (e.g., PROTAC)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[14][15]
-
BCA protein assay kit[14]
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Tris-glycine SDS running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SMARCA2
-
Primary antibody: anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[15]
-
Imaging system (e.g., CCD camera)
2. Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SMARCA2 ligand for the desired time period (e.g., 4, 8, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.[14]
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes, vortexing periodically.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant containing the soluble proteins.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[14]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14][16]
-
Incubate the membrane with the primary anti-SMARCA2 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again as in the previous step.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the extent of protein degradation.
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol outlines the procedure for determining the effect of SMARCA2 ligands on the viability and proliferation of cancer cells.[17][18][19]
1. Materials and Reagents:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
SMARCA2-targeting ligand
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[17][18][19]
-
Luminometer
2. Procedure:
-
Cell Plating:
-
Compound Treatment:
-
After allowing the cells to adhere (typically overnight), add serial dilutions of the SMARCA2 ligand to the appropriate wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[17][19]
-
-
Signal Measurement and Analysis:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measure the luminescence using a luminometer.[18]
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a SMARCA2 ligand in a mouse xenograft model.[20][21]
1. Materials and Reagents:
-
SMARCA4-mutant cancer cell line (e.g., A549, NCI-H1568)
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Cell culture medium
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
SMARCA2-targeting ligand formulated for in vivo administration
-
Vehicle control
-
Digital calipers
-
Animal housing and monitoring equipment
2. Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.[20]
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]
-
Administer the SMARCA2 ligand or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm SMARCA2 degradation, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining SMARCA2 Ligand-11 Activity
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for biochemical and cellular assays to characterize the activity of SMARCA2 ligand-11 and its derivatives, such as PROTACs. SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, is a therapeutic target in various cancers, particularly those with mutations in the related SMARCA4 gene.[1][2][3] Ligand-11 is a known binder to the SMARCA2 bromodomain and serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the SMARCA2 protein.[4][5]
Overview of SMARCA2 and Assay Principles
SMARCA2 possesses a bromodomain that recognizes acetylated lysine (B10760008) residues on histones, tethering the SWI/SNF complex to chromatin to remodel it and regulate gene expression.[6][7] Small molecule inhibitors targeting this bromodomain can disrupt its function.[1][7] Furthermore, by incorporating a SMARCA2 binder like ligand-11 into a PROTAC, the SMARCA2 protein can be targeted for degradation by the cellular ubiquitin-proteasome system.[2][8][9]
The following sections detail biochemical assays to confirm the direct binding of ligands to the SMARCA2 bromodomain and cellular assays to quantify the downstream effect of PROTAC-mediated degradation.
Biochemical Assays for Ligand Binding to SMARCA2 Bromodomain
These assays are fundamental for confirming that a ligand, such as ligand-11, directly engages with the SMARCA2 bromodomain.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a sensitive, homogeneous assay well-suited for high-throughput screening (HTS) of inhibitors of the SMARCA2 bromodomain interaction with its substrate.[6]
Principle: The assay measures the inhibition of the interaction between a GST-tagged SMARCA2 bromodomain and a biotinylated bromodomain ligand. A terbium-labeled anti-GST antibody (donor) binds to the SMARCA2 protein, and a dye-labeled streptavidin (acceptor) binds to the biotinylated ligand. When the SMARCA2 bromodomain and the ligand interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competing ligand, like ligand-11, will disrupt this interaction, leading to a decrease in the FRET signal.[6]
Workflow:
Caption: Workflow for the SMARCA2 TR-FRET assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare 1x BRD TR-FRET Assay Buffer 1.
-
Dilute the Tb-Labeled Donor and Dye-Labeled Acceptor 100-fold in 1x BRD TR-FRET Assay Buffer 1.
-
Prepare serial dilutions of the test compound (e.g., ligand-11) at 10-fold the desired final concentration. For controls, prepare a diluent solution with the same concentration of DMSO (final DMSO should not exceed 0.5%).[6][10]
-
Dilute the GST-tagged SMARCA2 bromodomain protein to the desired concentration in assay buffer.
-
Resuspend the Bromodomain Ligand 2 in distilled water.[10]
-
-
Assay Procedure (per well of a 384-well plate):
-
Add 5 µl of the diluted Tb-labeled donor and 5 µl of the diluted Dye-labeled acceptor to each well.[10]
-
Add 2 µl of the serially diluted test compound to the "Test Inhibitor" wells.
-
Add 2 µl of the diluent solution to the "Negative Control" and "Positive Control" wells.[10]
-
Add 3 µl of the diluted Bromodomain Ligand 2 to the "Positive Control" and "Test Inhibitor" wells.
-
Initiate the reaction by adding 3 µl of the diluted SMARCA2 protein to all wells.[10]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[10]
-
Determine the percent activity or inhibition based on the positive and negative controls.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (µM) |
| Ligand-11 | Example Value |
| PFI-3 (Control) | Example Value |
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is another proximity-based assay suitable for HTS to identify inhibitors of the SMARCA2 bromodomain.[7][11]
Principle: This assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated histone peptide substrate binds to streptavidin-coated donor beads, and a GST-tagged SMARCA2 bromodomain binds to nickel-chelate acceptor beads. The interaction between the SMARCA2 bromodomain and the histone peptide brings the beads together, generating a signal. A competitive inhibitor like ligand-11 will disrupt this interaction and reduce the signal.[7]
Workflow:
Caption: Workflow for the SMARCA2 AlphaScreen assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the appropriate assay buffer, optimizing for pH, salt, and detergent concentrations for protein stability.[7]
-
Prepare serial dilutions of the test compound.
-
Dilute the SMARCA2-BRD protein and biotinylated histone H4 peptide in the assay buffer.[7]
-
Prepare a mixture of nickel-chelate acceptor beads and streptavidin-conjugated donor beads.[7]
-
-
Assay Procedure (per well of a 384-well plate):
-
Add 2.5 µL of the test compound dilution or assay buffer (for controls) to the wells.[7]
-
Add 2.5 µL of 200 nM SMARCA2-BRD protein and incubate at room temperature for 20 minutes.[7]
-
Add 5 µL of biotinylated H4 peptide to a final concentration of 100 nM and incubate at room temperature for another 30 minutes.[7]
-
Under subdued light, add 10 µL of the mixed acceptor and donor beads.[7]
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | IC50 (µM) |
| Ligand-11 | Example Value |
| DCSM06 (Control) | 39.9 ± 3.0[7] |
Cellular Assays for SMARCA2 PROTAC Activity
Once a ligand is incorporated into a PROTAC, its activity is measured by its ability to induce the degradation of the target protein within cells.
Western Blotting for SMARCA2 Degradation
Western blotting is a standard technique to directly visualize and quantify the reduction in SMARCA2 protein levels following treatment with a PROTAC derived from ligand-11.
Principle: Cells are treated with the SMARCA2 PROTAC for various times and at different concentrations. The cells are then lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with an antibody specific to SMARCA2. The amount of SMARCA2 protein is detected and quantified, usually relative to a loading control like β-actin.
Workflow:
Caption: Workflow for Western Blot analysis of SMARCA2 degradation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.[12]
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the soluble proteins.[12]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[12]
-
-
Data Analysis:
Data Presentation:
| Cell Line | PROTAC | Time (h) | DC50 (nM) | Dmax (%) |
| H1792 | YDR1 | 24 | 69 | 87[8] |
| H1792 | YDR1 | 48 | 60 | 94[8] |
| H322 | YDR1 | - | 6.4 | 99.2[2] |
| H2126 | YDR1 | - | 1.2 | 99.6[2] |
Concluding Remarks
The biochemical assays (TR-FRET, AlphaScreen) are essential for the initial characterization of direct engagement of ligands like ligand-11 with the SMARCA2 bromodomain and for screening compound libraries. Cellular assays, particularly Western blotting, are critical for validating the efficacy of PROTACs derived from these ligands by quantifying the targeted degradation of the SMARCA2 protein. Together, these protocols provide a comprehensive framework for evaluating the activity of novel SMARCA2-targeting compounds for therapeutic development.
References
- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for SMARCA2-Targeting PROTACs in Animal Models
A Note on Terminology: The term "SMARCA2 ligand-11" has been associated with an intermediate E3 ligase ligand used in the synthesis of proteolysis-targeting chimeras (PROTACs). The following data, protocols, and visualizations pertain to the final, active PROTAC molecules designed to target SMARCA2 for degradation, which have been evaluated in animal models. These compounds, such as YDR1, YD54, ACBI2, and A947, are the therapeutically active agents.
Introduction
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and mutations in its subunits are common in cancer.[1][2][3][4] Specifically, loss-of-function mutations in the SMARCA4 (BRG1) subunit render cancer cells dependent on its paralog, SMARCA2 (BRM), for survival.[2][3][4][5] This synthetic lethal relationship makes SMARCA2 a compelling therapeutic target.[2][3][4][5] PROTACs are a novel class of drugs that induce the degradation of target proteins.[6] This document provides a summary of dosage and administration protocols for several SMARCA2-targeting PROTACs in preclinical animal models, based on recently published studies.
Data Presentation: In Vivo Studies of SMARCA2-Targeting PROTACs
The following tables summarize the quantitative data from various in vivo studies on SMARCA2-targeting PROTACs.
Table 1: Dosage and Administration of SMARCA2-Targeting PROTACs in Mouse Models
| Compound | Animal Model | Cell Line | Dosage | Administration Route | Dosing Frequency | Key Outcomes | Reference |
| YDR1 | C57BL/6 Mice | N/A | 20, 40, 80 mg/kg | Oral Gavage | Daily for 3 days | Dose-dependent SMARCA2 degradation in spleen (up to 70% at 80 mg/kg) | [1][7] |
| YDR1 | CrbnI391V Mice | N/A | 20, 40, 80 mg/kg | Oral Gavage | Daily for 3 days | Enhanced SMARCA2 degradation compared to wild-type mice | [1] |
| YD54 | Xenograft Mice | HCC515, H2030 | Not specified | Not specified | Not specified | Reduction in SMARCA2 levels by 76%, 96%, and 40% in tumors | [1] |
| ACBI2 | Xenograft Mice | Not specified | Not specified | Oral | Not specified | Near-complete degradation of SMARCA2 in tumors, leading to tumor growth inhibition | [2][6] |
| A947 | Xenograft Mice | SMARCA4-mutant | Not specified | Intravenous | Not specified | >95% reduction of SMARCA2 levels in tumors, resulting in tumor stasis | [2] |
Table 2: In Vitro Potency of SMARCA2-Targeting PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| YDR1 | H1792 | 69 | 87 | 24 | [1] |
| YDR1 | H1792 | 60 | 94 | 48 | [1] |
| YDR1 | H322 | 6.4 | 99.2 | Not specified | [1] |
| YDR1 | HCC515 | 10.6 | 99.4 | Not specified | [1] |
| YDR1 | H2030 | 12.7 | 98.7 | Not specified | [1] |
| YDR1 | H2126 | 1.2 | 99.6 | Not specified | [1] |
| YD54 | H1792 | 8.1 | 98.9 | 24 | [1] |
| YD54 | H1792 | 16 | 99.2 | 48 | [1] |
| YD54 | H322 | 1 | 99.3 | Not specified | [1] |
| YD54 | HCC515 | 1.2 | 98.9 | Not specified | [1] |
| YD54 | H2030 | 10.3 | 98.6 | Not specified | [1] |
| YD54 | H2126 | 1.6 | 98.9 | Not specified | [1] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in Xenograft Mouse Models
This protocol outlines a typical procedure for evaluating the anti-tumor activity of a SMARCA2-targeting PROTAC in a xenograft mouse model.
1. Animal Models and Cell Lines:
- Use immunodeficient mice (e.g., NOD-SCID gamma or similar) to prevent rejection of human tumor xenografts.
- Select appropriate human cancer cell lines with known SMARCA4 mutation status. For example, H1568, H2023, HCC515, and H2030 are SMARCA4-mutant non-small cell lung cancer cell lines.[1]
- Maintain cell lines in appropriate culture medium and conditions as recommended by the supplier.
2. Tumor Implantation:
- Harvest cultured cancer cells during their exponential growth phase.
- Resuspend the cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
- Subcutaneously inject the cell suspension (e.g., 2 x 10^6 to 10 x 10^6 cells per mouse) into the flank of each mouse.[1]
- Monitor the mice for tumor growth.
3. Drug Formulation and Administration:
- Formulation: The formulation will depend on the physicochemical properties of the PROTAC and the route of administration. For oral gavage, a common vehicle is 0.5% methylcellulose (B11928114) in water. For some compounds, Tween 80 may be used as a surfactant to improve solubility, though its concentration should be carefully optimized to avoid toxicity.[1]
- Dosage: Based on preliminary tolerability and pharmacokinetic studies, select a range of doses for the efficacy study. For example, doses for oral administration of YDR1 in mice ranged from 20 to 80 mg/kg.[1][7]
- Administration: Administer the PROTAC or vehicle control to the mice according to the planned schedule (e.g., daily). The route of administration can be oral gavage or intravenous injection, depending on the compound's properties.[2][7]
4. Monitoring and Endpoints:
- Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
- Monitor the body weight of the mice as an indicator of toxicity.[1]
- At the end of the study, euthanize the mice and collect tumors and other tissues (e.g., spleen) for further analysis.
- Pharmacodynamic Analysis: Analyze protein levels of SMARCA2 in tumor and tissue lysates by Western blotting or immunohistochemistry to confirm target engagement.[1][7]
5. Ethical Considerations:
- All animal experiments must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Protocol 2: Pharmacodynamic Study of SMARCA2 Degradation
This protocol is designed to assess the extent and duration of SMARCA2 degradation in vivo following PROTAC administration.
1. Animal Models:
- Use relevant mouse strains. For Cereblon-based PROTACs, CrbnI391V mice may be used to better model the human response, as the I391V mutation increases the affinity of mouse Cereblon for thalidomide-based E3 ligase ligands.[1] C57BL/6 mice can be used as a wild-type control.[1]
2. Drug Administration:
- Administer a single or multiple doses of the PROTAC at various concentrations via the chosen route (e.g., oral gavage).
3. Sample Collection:
- At different time points after the final dose, euthanize groups of mice.
- Collect plasma for pharmacokinetic analysis and tissues of interest (e.g., spleen, tumor) for pharmacodynamic analysis.
4. Analysis:
- Pharmacokinetics: Determine the concentration of the PROTAC in plasma samples using methods like LC-MS/MS.
- Pharmacodynamics: Prepare protein lysates from the collected tissues. Analyze the levels of SMARCA2 and SMARCA4 protein by Western blotting to assess the degree and selectivity of degradation.[1] Actin or other housekeeping proteins should be used as loading controls.
Mandatory Visualizations
Caption: Mechanism of action of a SMARCA2-targeting PROTAC.
Caption: Experimental workflow for in vivo evaluation of SMARCA2 PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling SMARCA2 Ligand-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering chromatin structure. In a significant subset of cancers, the paralog SMARCA4 (BRG1) is inactivated, rendering these cancer cells dependent on the remaining SMARCA2 activity for survival. This synthetic lethal relationship makes SMARCA2 a high-value therapeutic target for cancers with SMARCA4 mutations.
SMARCA2 ligand-11 is a high-affinity binder to the bromodomain of SMARCA2. While initially developed as a building block for Proteolysis Targeting Chimeras (PROTACs) aimed at degrading SMARCA2, its core structure can be leveraged to create potent and specific chemical probes. Labeling this compound with fluorescent dyes or other tags can enable a variety of powerful applications in basic research and drug development, including:
-
Target Engagement Assays: Quantitatively measure the binding of the ligand to SMARCA2 in biochemical or cellular contexts.
-
High-Throughput Screening: Develop competitive binding assays to discover new SMARCA2 bromodomain ligands.
-
Cellular Imaging: Visualize the subcellular localization of SMARCA2 and study its dynamics in live cells.
-
Target Identification: Use photoaffinity-labeled probes to covalently link to and identify binding partners in complex biological systems.
These application notes provide an overview of the methodologies and detailed protocols for the labeling of this compound to generate valuable research tools.
SMARCA2 Signaling and Therapeutic Rationale
The SWI/SNF complex utilizes the energy from ATP hydrolysis, driven by either its SMARCA2 or SMARCA4 catalytic subunit, to remodel chromatin. This process is essential for the transcriptional regulation of a multitude of genes. In cancers where SMARCA4 is mutated and non-functional, the cell becomes entirely reliant on SMARCA2 for this critical function. Targeting SMARCA2 for degradation or inhibition in these SMARCA4-deficient tumors is a promising therapeutic strategy.
Caption: SMARCA2 synthetic lethality in SMARCA4-mutant cancers.
Quantitative Data Summary
| Compound Type | Compound Name/Reference | Target(s) | Affinity/Potency Metric | Value (nM) |
| Bromodomain Inhibitors | PFI-3 | SMARCA2/4 BRD | Kd | 89 |
| Compound 22 (9D11) | SMARCA2 BRD | IC50 | High Affinity | |
| PROTAC Degraders | PROTAC SMARCA2 degrader-32 | SMARCA2 | DC50 | 1.3 |
| SMD-3040 | SMARCA2 | DC50 | Low Nanomolar | |
| A947 | SMARCA2 | DC50 | 0.039 | |
| ACBI2 | SMARCA2 | DC50 | Potent | |
| YDR1 | SMARCA2 | DC50 | 69 (24h) | |
| YD54 | SMARCA2 | DC50 | 8.1 (24h) |
Note: BRD = Bromodomain, Kd = Dissociation Constant, IC50 = Half-maximal Inhibitory Concentration, DC50 = Half-maximal Degradation Concentration. "High Affinity" and "Potent" are used where specific numerical values are not provided in the search results but are described as such.
Proposed Methodologies for Labeling this compound
Based on the inferred chemical structure of this compound, which contains a primary amine, several labeling strategies can be employed. The choice of method will depend on the desired application of the final probe.
1. Fluorescent Labeling via Amine-Reactive Dyes: This is a straightforward method for creating fluorescent probes for use in binding assays and cellular imaging.
2. Photoaffinity Probe Synthesis: This involves the introduction of a photoreactive group to enable covalent cross-linking to the target protein upon UV irradiation, which is ideal for target identification.
3. "Clickable" Probe Synthesis: This method involves introducing a bioorthogonal handle (e.g., an alkyne or azide) onto the ligand. This "clickable" probe can then be conjugated to a wide variety of reporter tags (fluorophores, biotin (B1667282), etc.) in a highly specific and efficient manner.
Experimental Protocols
Note: The following protocols are proposed methodologies based on the inferred structure of this compound and established bioconjugation techniques. Optimization of reaction conditions may be necessary.
Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the primary amine of this compound.
Caption: Workflow for fluorescent labeling of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy3 NHS Ester)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve the NHS-ester fluorescent dye in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 1.0 equivalent of this compound with 1.1 equivalents of the dissolved NHS-ester dye.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture. This scavenges the acid produced during the reaction.
-
Vortex the mixture gently and allow it to react for 2-4 hours at room temperature, protected from light.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the starting material and the appearance of a new, higher molecular weight product.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled ligand from unreacted dye and starting material using reverse-phase HPLC. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid is a common mobile phase system.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (to verify the correct mass of the conjugate) and analytical HPLC.
-
Determine the concentration of the labeled ligand spectrophotometrically using the extinction coefficient of the fluorophore.
-
Protocol 2: Synthesis of a "Clickable" this compound Probe
This protocol describes the modification of this compound with an alkyne handle for subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
Caption: Two-step synthesis of a fluorescent probe via click chemistry.
Materials:
-
This compound
-
An alkyne-containing NHS ester (e.g., Alkyne-PEG4-NHS Ester)
-
An azide-containing fluorescent dye (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Anhydrous DMF or DMSO
-
DIPEA
-
HPLC system and mass spectrometer
Procedure:
Part A: Synthesis of the Alkyne-Modified Ligand
-
Follow the procedure outlined in Protocol 1 , substituting the fluorescent NHS-ester with an alkyne-containing NHS ester.
-
Purify the resulting alkyne-modified this compound by HPLC and confirm its identity by mass spectrometry.
Part B: Click Chemistry Conjugation
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-modified ligand in DMSO.
-
Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, add 1 equivalent of the alkyne-modified ligand.
-
Add 1.5 equivalents of the azide-fluorophore.
-
In a separate tube, pre-mix 0.1 equivalents of CuSO4 with 0.5 equivalents of TBTA. Add this catalyst solution to the reaction mixture.
-
Initiate the reaction by adding 1 equivalent of sodium ascorbate.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the final clicked product by reverse-phase HPLC.
-
Characterize the purified probe by mass spectrometry and analytical HPLC to confirm its identity and purity.
-
Protocol 3: Synthesis of a Photoaffinity Probe of this compound
This protocol describes the modification of this compound with a photoreactive group (e.g., a benzophenone) and a reporter tag (e.g., biotin) for photoaffinity labeling experiments. This is a more complex synthesis that may require multiple steps.
Materials:
-
This compound
-
A heterobifunctional linker containing a benzophenone (B1666685) moiety and an NHS ester (e.g., 4-benzoylbenzoic acid N-succinimidyl ester)
-
A second heterobifunctional linker containing an alkyne and an NHS ester (if a two-step approach is preferred)
-
Biotin-azide
-
Standard organic synthesis reagents and purification equipment (HPLC, column chromatography)
Conceptual Workflow:
-
Modification of Ligand-11: React the primary amine of this compound with a heterobifunctional linker that introduces a photoreactive group (like benzophenone) and a bioorthogonal handle (like an alkyne). This is analogous to Part A of Protocol 2.
-
Purification: Purify the modified ligand.
-
Conjugation to Reporter Tag: Use a click chemistry reaction (as in Part B of Protocol 2) to attach a reporter tag, such as biotin-azide, to the alkyne handle on the ligand.
-
Final Purification and Characterization: Purify the final photoaffinity probe and confirm its structure and purity using HPLC, mass spectrometry, and NMR spectroscopy.
Application of the Photoaffinity Probe:
-
Incubate the photoaffinity probe with a cell lysate or purified SMARCA2 protein.
-
Expose the mixture to UV light (typically ~350-360 nm for benzophenones) to induce covalent cross-linking of the probe to its binding partners.
-
Enrich the cross-linked proteins using streptavidin beads (which bind to the biotin tag).
-
Identify the bound proteins by mass spectrometry-based proteomics.
Conclusion
The methodologies and protocols outlined in these application notes provide a roadmap for the development of valuable chemical probes based on this compound. The creation of fluorescent, "clickable," and photoaffinity-labeled versions of this ligand will empower researchers to investigate the biology of SMARCA2 with greater precision and to accelerate the discovery of new therapeutics for SMARCA4-deficient cancers.
Application Notes and Protocols: Experimental Design for SMARCA2 Ligand-11 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling processes like cell division, differentiation, and DNA repair.[2][4] The ATPase and bromodomain of SMARCA2 are critical for its function in chromatin remodeling and have emerged as therapeutic targets in oncology.[4] Notably, in cancers with mutations in the related SMARCA4 gene, tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[1][5] This has spurred the development of inhibitors and degraders targeting SMARCA2.
Ligand-11 represents a class of molecules designed to interact with SMARCA2. Depending on its specific structure and mechanism of action, Ligand-11 could be an inhibitor of the ATPase or bromodomain, or it could be a component of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]
These application notes provide a comprehensive guide to the experimental design for studying the interaction of Ligand-11 with SMARCA2, including protocols for assessing binding, cellular activity, and downstream effects.
Data Presentation
Table 1: Biochemical and Cellular Activity of SMARCA2 Ligands
| Compound/Ligand | Assay Type | Target(s) | IC50/DC50 | Dmax (%) | Cell Line | Reference |
| PFI-3 | Biochemical | SMARCA2/4 Bromodomain | - | - | - | [8] |
| DCSM06 | AlphaScreen | SMARCA2 Bromodomain | 39.9 ± 3.0 µM | - | - | [9] |
| DCSM06-05 | AlphaScreen | SMARCA2 Bromodomain | 9.0 ± 1.4 µM | - | - | [9] |
| ACBI1 | PROTAC-mediated Degradation | SMARCA2/4 | - | - | HeLa | [10] |
| A947 | PROTAC-mediated Degradation | SMARCA2 | Potent, sub-nanomolar | >95% | SMARCA4-mutant xenografts | [6][11] |
| YDR1 | PROTAC-mediated Degradation | SMARCA2 | DC50: 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | H1792 | [12] |
| YD54 | PROTAC-mediated Degradation | SMARCA2 | DC50: 8.1 nM (24h), 16 nM (48h) | 98.9% (24h), 99.2% (48h) | H1792 | [12] |
| G-6599 | Monovalent Degrader | SMARCA2/A4 | DC50: 13 nM (SMARCA2), 18 nM (SMARCA4) | 38% | SW1573 | [13] |
Note: IC50 refers to the half-maximal inhibitory concentration, DC50 refers to the half-maximal degradation concentration, and Dmax refers to the maximum degradation percentage.
Experimental Protocols
Biochemical Bromodomain Binding Assay (AlphaScreen)
This protocol is adapted from a high-throughput screening assay for SMARCA2 bromodomain inhibitors.[9]
Objective: To determine the binding affinity of Ligand-11 to the SMARCA2 bromodomain.
Materials:
-
Recombinant His-tagged SMARCA2 bromodomain
-
Biotinylated histone H4 peptide acetylated at Lysine 5, 8, 12, and 16
-
Streptavidin-coated Donor beads
-
Nickel chelate-coated Acceptor beads
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Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
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Ligand-11 stock solution in DMSO
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of Ligand-11 in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted Ligand-11 or DMSO (vehicle control).
-
Add 5 µL of a solution containing the His-tagged SMARCA2 bromodomain and the biotinylated histone peptide to each well.
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Incubate for 30 minutes at room temperature.
-
Add 10 µL of a suspension containing Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an Envision reader using standard AlphaLISA settings (excitation at 680 nm, emission at 615 nm).[14]
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Ligand-11 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular SMARCA2 Degradation Assay (Western Blot)
Objective: To quantify the degradation of endogenous SMARCA2 protein in cells treated with Ligand-11.
Materials:
-
SMARCA4-mutant cancer cell line (e.g., SW1573)
-
Complete cell culture medium
-
Ligand-11 stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Ligand-11 (and a DMSO control) for a specified time course (e.g., 4, 8, 24, 48 hours).
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Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
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Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
Data Analysis:
-
Quantify the band intensities for SMARCA2, SMARCA4, and the loading control.
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
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Calculate the percentage of protein remaining relative to the DMSO-treated control.
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Plot the percentage of SMARCA2 remaining against the logarithm of the Ligand-11 concentration to determine the DC50 and Dmax.
Cell Viability Assay
Objective: To assess the effect of Ligand-11 on the proliferation and viability of cancer cells.
Materials:
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SMARCA4-mutant and wild-type cancer cell lines
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Complete cell culture medium
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Ligand-11 stock solution in DMSO
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
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96-well clear bottom white plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Ligand-11 (and a DMSO control).
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Incubate for a specified period (e.g., 72 hours).[8]
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Allow the plate to equilibrate to room temperature.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for a short period to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
Data Analysis:
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Calculate the percentage of cell viability relative to the DMSO-treated control.
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Plot the percentage of viability against the logarithm of the Ligand-11 concentration.
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Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Mandatory Visualizations
Caption: Workflow of PROTAC-mediated SMARCA2 degradation.
Caption: SMARCA2's role in the SWI/SNF signaling pathway.
Caption: Logical workflow for Ligand-11 characterization.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. tgrbiosciences.com [tgrbiosciences.com]
Troubleshooting & Optimization
"improving solubility and stability of SMARCA2 ligand-11"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMARCA2 ligands and PROTACs. The focus is on addressing common challenges related to solubility and stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My SMARCA2 ligand has poor aqueous solubility. What are the initial steps I should take to improve it for in vitro assays?
A1: For initial in vitro experiments, improving the aqueous solubility of a poorly soluble SMARCA2 ligand is crucial for obtaining reliable data. The first step is typically to prepare a high-concentration stock solution in an organic solvent like DMSO.[1] Subsequently, for aqueous-based assays, you can explore several strategies:
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Co-solvents: The addition of a water-miscible organic co-solvent can significantly increase the solubility of nonpolar molecules by altering the polarity of the solvent.[2][3]
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pH Modification: For ionizable compounds, adjusting the pH of the solution can dramatically enhance solubility.[3] Approximately 75% of drugs are basic and 20% are acidic, making this a widely applicable method.[3]
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Use of Surfactants: Surfactants can be used to solubilize hydrophobic compounds by forming micelles that encapsulate the ligand.[3]
Q2: I am observing precipitation of my SMARCA2 PROTAC when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. To address this, consider the following troubleshooting steps:
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Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that keeps the compound in solution.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions from your stock solution.
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Inclusion Complexes with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, effectively increasing their apparent solubility in aqueous solutions.[4] Chemical modifications of cyclodextrins, such as hydroxypropyl or sulfobutylether substitutions, can further improve their solubilizing capacity.[4]
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Pluronic F-127: For in vivo studies, formulating the compound with Pluronic F-127 can improve solubility and aid in administration.
Q3: How can I assess the stability of my SMARCA2 ligand in my experimental setup?
A3: Assessing the stability of your ligand under experimental conditions is critical for data interpretation. Key stability aspects to consider are:
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Chemical Stability: This can be evaluated by incubating the ligand in the assay buffer for the duration of the experiment and then analyzing its integrity using methods like HPLC or LC-MS.
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Metabolic Stability: If working with cell-based assays or in vivo models, microsomal stability assays can provide insights into the metabolic fate of the compound.[5]
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Freeze-Thaw Stability: If stock solutions are repeatedly frozen and thawed, it is important to assess whether the compound degrades under these conditions. Storing aliquots of the stock solution can mitigate this issue.[1]
Q4: What are some long-term strategies to improve the physicochemical properties of a lead SMARCA2 ligand?
A4: For long-term drug development, improving the intrinsic properties of the ligand is often necessary. This can be achieved through medicinal chemistry efforts:
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Salt Formation: For ionizable drugs, forming a salt can significantly enhance solubility and dissolution rate by disrupting the crystal lattice.[4]
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Prodrugs: A prodrug strategy involves chemically modifying the ligand to create a more soluble version that is converted to the active compound in vivo.
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Structural Modifications: Introducing polar functional groups or modifying the lipophilicity of the molecule can improve its solubility. However, this must be balanced with maintaining the desired biological activity.[6]
Troubleshooting Guides
Issue: Inconsistent results in cell-based potency assays for a SMARCA2 degrader.
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Question: Could solubility be the cause of the variability in my DC50 values?
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Answer: Yes, poor solubility can lead to inconsistent concentrations of the active compound in the cell culture medium, resulting in variable biological responses. It is crucial to ensure that the compound is fully dissolved at the tested concentrations.
-
-
Question: How can I confirm if my compound is dissolved in the cell culture medium?
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Answer: You can visually inspect for precipitation after adding the compound to the medium. For a more quantitative assessment, you can centrifuge the medium after adding the compound and measure the concentration of the supernatant using LC-MS.
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Issue: Low oral bioavailability of a SMARCA2 PROTAC in preclinical animal models.
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Question: My SMARCA2 PROTAC has good in vitro potency but poor oral bioavailability. What formulation strategies can I explore?
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Answer: Poor oral bioavailability is often linked to low solubility and/or permeability. Several formulation strategies can be employed to address this:
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Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, which can enhance the dissolution rate.[2][3]
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Amorphous Solid Dispersions: Formulating the drug in an amorphous state, for example by spray drying with a polymer, can improve its solubility and dissolution rate compared to the crystalline form.[7]
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Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its absorption.[8]
-
-
Experimental Workflows and Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for SMARCA2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing linker length for PROTACs targeting SMARCA2, with a focus on those utilizing SMARCA2 ligand-11 and similar chemotypes.
Troubleshooting Guides
Issue 1: Low or No Degradation of SMARCA2
Question: My PROTAC, designed with this compound, shows good binding to SMARCA2 and the E3 ligase in binary assays, but I'm seeing minimal to no degradation in cellular assays. What are the likely linker-related issues?
Answer: This is a common challenge that often points to issues with the formation of a productive ternary complex (SMARCA2-PROTAC-E3 Ligase). The linker's length, composition, and attachment points are critical for the proper assembly of this complex. Here are potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity:
-
Too Short: A short linker can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both SMARCA2 and the E3 ligase.
-
Too Long or Flexible: An excessively long or flexible linker may lead to an unstable or non-productive ternary complex where the lysine (B10760008) residues on SMARCA2 are not correctly positioned for ubiquitination by the E2 ubiquitin-conjugating enzyme.
-
Troubleshooting: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG, alkyl chains) and rigidities (e.g., incorporating cyclic elements like piperazine (B1678402)/piperidine) to empirically determine the optimal length.[1][2]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient SMARCA2 in a way that its surface lysines are out of reach for the E3 ligase's ubiquitination machinery.
-
Poor Physicochemical Properties: The linker can significantly impact the overall properties of the PROTAC. A linker that increases the molecular weight and polar surface area might lead to poor cell permeability, preventing the PROTAC from reaching its intracellular target.[2]
Issue 2: The "Hook Effect"
Question: I'm observing a bell-shaped dose-response curve where SMARCA2 degradation decreases at higher concentrations of my PROTAC. How can I mitigate this "hook effect"?
Answer: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (SMARCA2-PROTAC or PROTAC-E3 Ligase) instead of the desired ternary complex, thus inhibiting degradation.[3][4][5] While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein (e.g., SMARCA2) increases the PROTAC's affinity for the second protein (the E3 ligase). This stabilizes the ternary complex and can lessen the hook effect.[4] The use of biophysical techniques to monitor ternary complex kinetics during linker optimization can be a valuable strategy.[6]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which may reduce the formation of non-productive binary complexes.
Issue 3: Off-Target Effects or Lack of Selectivity
Question: My SMARCA2 PROTAC is also degrading SMARCA4 or other unintended proteins. How can the linker be modified to improve selectivity?
Answer: Achieving selectivity between highly homologous proteins like SMARCA2 and SMARCA4 is a significant challenge. The linker plays a crucial role in orienting the target protein relative to the E3 ligase, and subtle changes can exploit differences in the surface topology of the target proteins to achieve selectivity.
-
Systematic Linker Modification: Systematically vary the linker's length, composition (e.g., alkyl, PEG, rigid moieties), and attachment points on both the SMARCA2 ligand and the E3 ligase ligand.[7] Even minor modifications, such as the addition of a single ethylene (B1197577) glycol unit, can abolish the degradation of one target while preserving the degradation of another.[6]
-
Structure-Based Design: If a crystal structure of the ternary complex can be obtained, it can provide invaluable insights into the protein-protein interactions mediated by the linker, guiding rational design for improved selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a SMARCA2 PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the SMARCA2-binding ligand to the E3 ubiquitin ligase-recruiting ligand. Its primary function is to enable the formation of a stable and productive ternary complex, bringing SMARCA2 in close proximity to the E3 ligase to facilitate its ubiquitination and subsequent degradation by the proteasome.[8] The linker's length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy and selectivity.[1][2][6][9]
Q2: How is the optimal linker length for a SMARCA2 PROTAC determined?
A2: The optimal linker length is typically determined empirically by synthesizing and testing a series of PROTACs with systematically varied linker lengths.[6] The degradation of SMARCA2 is then quantified at various PROTAC concentrations to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation). The linker that provides the lowest DC50 and highest Dmax is generally considered optimal.
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most common types of linkers are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[2][10] More rigid linkers incorporating cyclic structures like piperidine (B6355638) and piperazine are also frequently used to improve cell permeability and pre-organize the PROTAC for ternary complex formation.[11][12] The choice of linker type can significantly impact the PROTAC's solubility, cell permeability, and degradation efficiency.[2][11]
Q4: Can computational modeling be used to predict the optimal linker length?
A4: Yes, computational modeling and molecular dynamics simulations are increasingly being used to predict the structure of the ternary complex and to guide the rational design of PROTACs, including the optimization of linker length.[13][14] These in silico methods can help to minimize the number of compounds that need to be synthesized and tested experimentally.
Data Presentation
The following tables summarize quantitative data for several reported SMARCA2 PROTACs, illustrating the impact of different ligands and linkers on degradation potency.
Table 1: Degradation Potency of Cereblon-based SMARCA2 PROTACs YDR1 and YD54
| PROTAC Name | Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |
| YDR1 | H1792 | 24h | 69 | 87 | [7][14] |
| YDR1 | H1792 | 48h | 60 | 94 | [7][14] |
| YD54 | H1792 | 24h | 8.1 | 98.9 | [7][14] |
| YD54 | H1792 | 48h | 16 | 99.2 | [7][14] |
| YDR1 | H322 | - | 6.4 | 99.2 | [7][14] |
| YDR1 | HCC515 | - | 10.6 | 99.4 | [7][14] |
| YDR1 | H2030 | - | 12.7 | 98.7 | [7][14] |
| YDR1 | H2126 | - | 1.2 | 99.6 | [7][14] |
| YD54 | H322 | - | 1 | 99.3 | [7][14] |
| YD54 | HCC515 | - | 1.2 | 98.9 | [7][14] |
| YD54 | H2030 | - | 10.3 | 98.6 | [7][14] |
| YD54 | H2126 | - | 1.6 | 98.9 | [7][14] |
Table 2: Degradation Potency of VHL-based SMARCA2 PROTACs ACBI1 and A947
| PROTAC Name | Cell Line | DC50 for SMARCA2 | DC50 for SMARCA4 | Reference |
| ACBI1 | MV-4-11 | 6 nM | 11 nM | [6][14] |
| A947 | SW1573 | 39 pM | 1.1 nM | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis for SMARCA2 Degradation
This is a standard method for quantifying the reduction in SMARCA2 protein levels following PROTAC treatment.
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Cell Culture and Treatment: Seed cells (e.g., MV-4-11, SW1573) at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18, 24, or 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for SMARCA2. After washing, incubate with an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique that provides real-time kinetic data for binary and ternary complex formation.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase complex) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and SMARCA2 over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated SMARCA2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A947 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: PROTAC Synthesis with SMARCA2 Ligand-11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing SMARCA2 ligand-11.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of SMARCA2-targeting PROTACs.
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield during PROTAC synthesis | Incomplete coupling reaction between this compound, the linker, and the E3 ligase ligand. | - Optimize reaction conditions (temperature, time, reagents).- Ensure high purity of starting materials.- Consider a different coupling strategy (e.g., click chemistry).[1] |
| Degradation of starting materials or the final PROTAC molecule. | - Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon).- Minimize exposure to light and elevated temperatures. | |
| Poor solubility of the synthesized PROTAC | The overall molecule is too hydrophobic. | - Incorporate more hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains.[1][2]- Modify the SMARCA2 ligand or E3 ligase ligand to include more polar functional groups, if possible without affecting binding affinity. |
| Low degradation efficiency (High DC50, Low Dmax) | Inefficient ternary complex formation (SMARCA2-PROTAC-E3 ligase). | - Optimize the linker: The length and composition of the linker are critical for productive ternary complex formation.[3][4] Systematically synthesize and test PROTACs with varying linker lengths and compositions (see Table 1).- Confirm binary binding: Ensure your this compound and E3 ligase ligand bind to their respective targets with sufficient affinity. |
| Poor cell permeability of the PROTAC. | - Modify the PROTAC to improve its physicochemical properties (e.g., by incorporating features that favor cell uptake).- Perform cell permeability assays to assess uptake. | |
| Incorrect E3 ligase choice for the target cell line. | - Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your cell line using techniques like western blotting or qPCR. | |
| Lack of selectivity for SMARCA2 over SMARCA4 | The SMARCA2 ligand used also has high affinity for SMARCA4. | - While SMARCA2 and SMARCA4 are highly homologous, linker optimization can introduce selectivity. A rigid linker might orient the complex in a way that favors SMARCA2 degradation.[5]- Structure-based design can help in identifying linker modifications that exploit subtle differences between the two proteins.[5] |
| "Hook effect" observed in degradation assays | At high concentrations, the PROTAC forms more binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) than the productive ternary complex. | - This is an intrinsic property of PROTACs. Determine the optimal concentration range for degradation by performing a full dose-response curve. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for creating a PROTAC with this compound?
A1: A common strategy involves a convergent synthesis approach. First, you would synthesize or procure this compound, a suitable linker with reactive ends, and an E3 ligase ligand (e.g., a VHL or CRBN ligand). The synthesis would then typically involve a two-step coupling process. For example, the linker can first be attached to the E3 ligase ligand, followed by purification. This intermediate is then coupled to this compound. A popular and efficient method for the final coupling step is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which requires one component to have an azide (B81097) group and the other an alkyne group.[1] Another approach is an SNAr reaction between a warhead and an E3 ligase ligand intermediate.[6]
Q2: How do I choose the right linker for my SMARCA2 PROTAC?
A2: The linker is a critical determinant of PROTAC efficacy.[3][4] The optimal linker length and composition must be empirically determined. Start with a flexible linker (e.g., a PEG linker) of a certain length and then synthesize a small library of PROTACs with varying linker lengths (e.g., by adding or removing PEG units). For SMARCA2, both PEG and alkyl linkers have been used successfully.[7] Rigid linkers incorporating cyclic structures can also be explored to improve potency and selectivity.[2] See Table 1 for examples of how linker modifications can affect SMARCA2 degradation.
Q3: Which E3 ligase should I target for SMARCA2 degradation?
A3: The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase.[6] Both have been successfully used to degrade SMARCA2.[6][7] The choice may depend on the specific cell line being used, as the expression levels of E3 ligases can vary. It is recommended to verify the expression of your chosen E3 ligase in your experimental system.
Q4: How do I measure the degradation efficiency of my SMARCA2 PROTAC?
A4: The degradation efficiency is typically quantified by two parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] These values are determined by treating cells with a range of PROTAC concentrations and then measuring the remaining SMARCA2 protein levels, usually by western blot or In-Cell Western assays.[8]
Q5: My PROTAC shows good degradation in biochemical assays but not in cells. What could be the problem?
A5: This discrepancy often points to issues with cell permeability. PROTACs are often large molecules that may not efficiently cross the cell membrane. You may need to optimize the physicochemical properties of your PROTAC to improve its cell permeability. Additionally, the PROTAC could be subject to cellular efflux, where it is actively transported out of the cell.
Data Presentation
Table 1: Impact of Linker Composition and Length on SMARCA2 Degradation
| PROTAC | Target(s) | E3 Ligase | Linker Description | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | Reference |
| ACBI1 | SMARCA2/4 | VHL | PEG-based | 6 | >95 | [7][9] |
| A947 | SMARCA2 | VHL | Piperazinone linker | 0.039 | 96 | [10] |
| YDR1 | SMARCA2 | CRBN | Rigid chemical linker | 60-69 | 87-94 | [6] |
| YD54 | SMARCA2 | CRBN | Rigid chemical linker | 8.1-16 | 98.9-99.2 | [6] |
| SMD-3040 | SMARCA2 | Not specified | Not specified | Low nanomolar | >90 | [11][12] |
| PROTAC 1 | SMARCA2/4 | VHL | Piperazine-based | 300 | ~65 | [13] |
Experimental Protocols
General Protocol for PROTAC Synthesis (Illustrative Example)
This protocol outlines a general approach for synthesizing a SMARCA2 PROTAC using a SMARCA2 ligand, a PEG linker, and a VHL ligand. Note: This is a generalized procedure and may require optimization for specific molecules.
-
Synthesis of Linker-E3 Ligase Ligand Intermediate:
-
React a commercially available VHL ligand containing a free hydroxyl group with a bifunctional PEG linker that has a terminal tosylate group on one end and a protected amine on the other. The reaction is typically carried out in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF).
-
After the reaction is complete, deprotect the amine group (e.g., by removing a Boc protecting group with TFA).
-
Purify the resulting amine-functionalized Linker-VHL ligand intermediate using column chromatography.
-
-
Final PROTAC Synthesis:
-
Activate the carboxylic acid group on your SMARCA2 ligand (if present) using a coupling reagent such as HATU in the presence of a base like DIPEA in DMF.
-
Add the amine-functionalized Linker-VHL ligand intermediate to the activated SMARCA2 ligand.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the final PROTAC product using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol for Determining DC50 and Dmax by Western Blot
-
Cell Culture and Treatment:
-
Seed your target cells (e.g., a SMARCA4-deficient cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of your SMARCA2 PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 signal to the loading control signal for each sample.
-
Calculate the percentage of SMARCA2 remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]
-
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of a SMARCA2-targeting PROTAC.
Caption: The signaling pathway of PROTAC-mediated SMARCA2 degradation.
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: SMARCA2 Ligand-11 & PROTAC Degraders
Welcome to the technical support center for SMARCA2 ligand-11 and related proteolysis-targeting chimeras (PROTACs). This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: "this compound" is not a universally recognized scientific name for a single compound. It may refer to a specific SMARCA2-targeting PROTAC (Proteolysis-Targeting Chimera) from a particular supplier or publication, such as "PROTAC SMARCA2/4-degrader-11". These molecules are designed to induce the degradation of the SMARCA2 protein. It is crucial to refer to the specific chemical structure and documentation provided by the supplier for accurate identification.
Q2: What is the mechanism of action for SMARCA2 PROTACs?
A2: SMARCA2 PROTACs are heterobifunctional molecules. One end binds to the SMARCA2 protein, typically at the bromodomain, while the other end recruits an E3 ubiquitin ligase (commonly VHL or cereblon).[1][2][3] This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[3] This targeted protein degradation approach is being explored as a therapeutic strategy for cancers with mutations in the SMARCA4 gene, as these tumors often become dependent on SMARCA2 for survival—a concept known as synthetic lethality.[2][4][5][6]
Q3: Why is SMARCA2 degradation a therapeutic target?
A3: SMARCA4 and SMARCA2 are mutually exclusive ATP-dependent helicases in the SWI/SNF chromatin remodeling complex.[6][7] In some cancers, particularly certain types of non-small cell lung cancer, the SMARCA4 gene is mutated and inactivated.[1][2] These cancer cells then rely on the paralog protein, SMARCA2, for their survival and proliferation.[2][4][5] Selectively degrading SMARCA2 in these SMARCA4-deficient cancer cells can lead to potent anti-tumor effects.[4][5][8]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Culture Medium
-
Question: My this compound is precipitating out of solution when I add it to my cell culture medium. What should I do?
-
Answer:
-
Check Solvent and Stock Concentration: Most PROTACs are dissolved in DMSO to create a high-concentration stock solution.[1] Ensure your initial stock is fully dissolved. If not, gentle warming and vortexing may help. Avoid repeated freeze-thaw cycles which can affect stability. Stock solutions are often stable for months when stored at -80°C.[9]
-
Optimize Final DMSO Concentration: When diluting your stock into the aqueous cell culture medium, ensure the final concentration of DMSO is low, typically ≤ 0.1%, to avoid solvent-induced toxicity and precipitation.
-
Use Pre-warmed Medium: Add the PROTAC solution to cell culture medium that has been pre-warmed to 37°C. This can help maintain solubility.
-
Serial Dilutions: Prepare intermediate dilutions in culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.
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Consider Formulation: Some PROTACs may have inherently poor aqueous solubility. For in vivo studies, specialized formulations using agents like Solutol may be necessary.[1] While not standard for cell culture, if solubility issues persist, consulting the manufacturer for formulation advice is recommended.
-
Issue 2: Inconsistent or No SMARCA2 Degradation
-
Question: I'm not observing the expected degradation of SMARCA2 protein by Western blot after treating my cells. What could be the problem?
-
Answer:
-
Verify Cell Line Competency:
-
E3 Ligase Expression: The targeted E3 ligase (e.g., VHL or Cereblon) must be expressed in your cell line.[1] You can check its expression level by Western blot or refer to cell line databases.
-
Proteasome Function: The proteasome must be active for degradation to occur. As a control, you can co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG-132). This should "rescue" SMARCA2 from degradation, leading to its accumulation.[8]
-
-
Optimize Treatment Conditions:
-
Concentration: The effect of a PROTAC is concentration-dependent. Perform a dose-response experiment to determine the optimal concentration for SMARCA2 degradation. Effective concentrations can range from sub-nanomolar to micromolar depending on the specific PROTAC and cell line.[1][3][10]
-
Duration: Degradation is a time-dependent process. A typical time course experiment might involve harvesting cells at 6, 12, 24, and 48 hours post-treatment to identify the optimal treatment duration.[1]
-
-
Check Compound Integrity: Ensure your this compound has not degraded. If possible, obtain a fresh vial or lot.
-
Review Experimental Protocol: Double-check all steps of your Western blot protocol, from cell lysis and protein quantification to antibody incubation, to rule out technical errors.
-
Issue 3: Off-Target Effects, Particularly SMARCA4 Degradation
-
Question: I'm seeing degradation of SMARCA4 in addition to SMARCA2. How can I improve selectivity?
-
Answer:
-
High Homology Challenge: SMARCA2 and SMARCA4 share high homology, especially in the bromodomain that many PROTACs target.[5][8] Some degree of SMARCA4 degradation can occur, particularly at higher concentrations.[1]
-
Titrate the Concentration: The selectivity window between SMARCA2 and SMARCA4 degradation is often concentration-dependent.[3] Perform a careful dose-response experiment and choose the lowest concentration that achieves robust SMARCA2 degradation with minimal impact on SMARCA4 levels.
-
Consider a Different PROTAC: Different SMARCA2 PROTACs exhibit varying degrees of selectivity.[3][8] For example, ACBI2 was shown to have a >30-fold selectivity for SMARCA2 over SMARCA4.[3] If selectivity is a major concern, you may need to screen different available SMARCA2 degraders.
-
Proteomics Analysis: For a comprehensive view of off-target effects, consider performing global proteomics analysis to identify other proteins that may be unintentionally degraded.[4][8]
-
Issue 4: Cell Toxicity
-
Question: My cells are dying after treatment with the this compound, even in cell lines that are not SMARCA4-deficient. What's causing this?
-
Answer:
-
High Concentration Toxicity: At high concentrations, PROTACs can exhibit off-target toxicity or "hook effect" related toxicity. Stick to the optimal concentration range determined from your dose-response experiments.
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to confirm that the solvent is not the cause of cell death.
-
On-Target Toxicity in Wild-Type Cells: While the primary therapeutic strategy is synthetic lethality in SMARCA4-mutant cells, dual degradation of SMARCA2 and SMARCA4 in wild-type cells can be poorly tolerated.[11] This underscores the importance of using a selective SMARCA2 degrader at an optimized concentration.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or its vehicle. Perform a standard cell viability assay (e.g., CellTiter-Glo) to determine the IC50 in your specific cell line.
-
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) for several published SMARCA2 PROTACs in various cell lines. Note that DC50 is the concentration required to degrade 50% of the target protein.
| Compound | Cell Line | Treatment Time | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Reference |
| YDR1 | H1792 | 24 h | 69 | 87 | 135 | 79 | [1] |
| H1792 | 48 h | 60 | 94 | 381 | 69 | [1] | |
| YD54 | H1792 | 24 h | 8.1 | 98.9 | >1000 | N/A | [1] |
| H1792 | 48 h | 16 | 99.2 | >1000 | N/A | [1] | |
| ACBI2 | RKO | N/A | 1 | >90 | 32 | N/A | [3] |
| A947 | SW1573 | 20 h | ~1-10 | >90 | ~30-100 | ~50 | [5][8] |
| SMD-3040 | N/A | N/A | Low nM | >90 | N/A | N/A | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of SMARCA2/4 Degradation
This protocol outlines the steps to assess the degradation of SMARCA2 and SMARCA4 proteins following treatment with a PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of your SMARCA2 PROTAC in complete culture medium.
-
Treat cells with a range of concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 or 48 hours).[1]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C, following the antibody manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[13]
-
-
Quantification:
-
Quantify the band intensities using software like ImageJ. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control. Express the protein levels as a percentage relative to the vehicle-treated control.
-
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preludetx.com [preludetx.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
"troubleshooting guide for SMARCA2 ligand-11 experiments"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SMARCA2 ligands, with a focus on Proteolysis-Targeting Chimeras (PROTACs) like SMARCA2/4-degrader-11.
Frequently Asked Questions (FAQs)
Q1: What is SMARCA2 and why is it a therapeutic target?
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator Of Chromatin, Subfamily A, Member 2), also known as BRM, is a crucial protein involved in gene expression regulation. It is one of two mutually exclusive ATPase subunits, the other being SMARCA4 (BRG1), in the SWI/SNF chromatin remodeling complex.[1] This complex alters the structure of chromatin, making DNA more or less accessible for transcription.[1] In some cancers, the SMARCA4 gene is mutated and inactive. These cancer cells then become dependent on SMARCA2 for their survival. This phenomenon, known as synthetic lethality, makes selectively targeting SMARCA2 a promising therapeutic strategy for SMARCA4-deficient tumors.[2][3][4]
Q2: What is a SMARCA2 PROTAC, and how does it differ from a traditional inhibitor?
A SMARCA2 PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein.[5] It consists of three parts: a ligand that binds to SMARCA2, a ligand that recruits an E3 ubiquitin ligase (like VHL or Cereblon), and a linker connecting the two.[5][6] By bringing SMARCA2 and the E3 ligase together, the PROTAC facilitates the tagging of SMARCA2 with ubiquitin, marking it for destruction by the cell's proteasome.[5][7]
Unlike traditional inhibitors (e.g., bromodomain inhibitors like PFI-3) that only block a specific function of the protein, PROTACs eliminate the entire protein, which can lead to a more profound and sustained biological effect.[1][5] This is particularly important because inhibiting just the bromodomain of SMARCA2 has been shown to be insufficient to stop cancer cell proliferation.[1][3]
Q3: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a common phenomenon in PROTAC experiments where the efficiency of protein degradation decreases at very high concentrations of the PROTAC.[8] This occurs because the high concentration favors the formation of separate binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) over the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation.[8]
To avoid this:
-
Perform a wide dose-response curve: Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[8]
-
Focus on lower concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[8]
Troubleshooting Guide
Problem 1: No or weak degradation of SMARCA2 observed after PROTAC treatment.
-
Possible Cause 1: Poor Cell Permeability. PROTACs are large molecules and may have difficulty crossing the cell membrane.[8]
-
Troubleshooting Step: If possible, obtain a version of the PROTAC with a modified linker designed for better physicochemical properties. Confirm target engagement inside the cell using assays like a Cellular Thermal Shift Assay (CETSA).[8]
-
-
Possible Cause 2: Inefficient Ternary Complex Formation. The linker length and composition are critical for the proper formation of the SMARCA2-PROTAC-E3 ligase complex.[9]
-
Troubleshooting Step: Use biophysical assays like TR-FRET to confirm ternary complex formation in vitro. If the complex formation is weak, a different PROTAC with an optimized linker may be necessary.[9]
-
-
Possible Cause 3: Low E3 Ligase Expression. The specific E3 ligase recruited by the PROTAC (e.g., VHL or CRBN) must be present in your cell line.
-
Troubleshooting Step: Confirm the expression of the relevant E3 ligase in your cells using Western Blot or qPCR. If expression is low, consider using a cell line with higher expression or a different PROTAC that recruits a different E3 ligase.[9]
-
-
Possible Cause 4: PROTAC Instability. The compound may be unstable in your cell culture medium.
-
Troubleshooting Step: Assess the stability of the PROTAC in your specific media over the time course of the experiment.[8]
-
Problem 2: Significant degradation of SMARCA4 (off-target effect) is observed.
-
Possible Cause: Lack of Selectivity. Due to the high homology between SMARCA2 and SMARCA4, some PROTACs may degrade both.[4][10]
-
Troubleshooting Step 1: Titrate the PROTAC to the lowest effective concentration. Some PROTACs, like A947, show greater selectivity for SMARCA2 at lower concentrations.[10]
-
Troubleshooting Step 2: Perform a proteome-wide analysis using mass spectrometry to understand the full off-target profile of the compound.[11][12]
-
Troubleshooting Step 3: Consider using a more selective PROTAC. For example, ACBI2 was designed for greater selectivity for SMARCA2 over SMARCA4.[13][14]
-
Problem 3: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Assay Duration is Too Short. The effects of protein degradation on cell proliferation can be delayed compared to traditional inhibitors.
-
Troubleshooting Step: Extend the duration of your cell proliferation assay. Assays lasting 7 to 15 days may be required to see a significant anti-proliferative effect.[10]
-
-
Possible Cause 2: Cell Line is Not Dependent on SMARCA2. The synthetic lethal relationship is specific to cells with inactive SMARCA4.
-
Troubleshooting Step: Confirm the SMARCA4 mutation status and protein expression in your cell line. Use a SMARCA4 wild-type cell line as a negative control; you should observe minimal impact on proliferation in these cells.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data for various SMARCA2-targeting PROTACs.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of SMARCA2 PROTACs
| PROTAC Name | Cell Line | Time Point | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | SMARCA4 Dmax | Reference |
| YDR1 | H1792 | 24h | 69 nM | 87% | 135 nM | 79% | [11] |
| H1792 | 48h | 60 nM | 94% | 381 nM | 69% | [11] | |
| YD54 | H1792 | 24h | 8.1 nM | 98.9% | 19 nM | 98% | [11] |
| H1792 | 48h | 16 nM | 99.2% | 149 nM | 99.3% | [11] | |
| H322 | - | 1 nM | 99.3% | - | - | [11] | |
| HCC515 | - | 1.2 nM | 98.9% | - | - | [11] | |
| H2030 | - | 10.3 nM | 98.6% | - | - | [11] | |
| ACBI2 | RKO | 4h | 1-13 nM | >95% | >1000 nM | <20% | [15] |
| Compound 5 | RKO | 18h | 78 nM | 46% | >1000 nM | No degradation | [14][16] |
| Compound 6 | RKO | 4h | 2 nM | 77% | 5 nM | 86% | [13] |
| SMARCA2/4-degrader-1 | A549 | 24h | <100 nM | >90% | <100 nM | >90% | [17] |
| SMARCA2 degrader-1 | (unspecified) | - | <100 nM | - | - | - | [18] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity (IC50) of SMARCA2 PROTACs
| PROTAC Name | Cell Line Status | Median IC50 (7-day assay) | Reference |
| A947 | SMARCA4-mutant | ~10-100 nM | [10] |
| SMARCA4-wild type | >1000 nM | [10] | |
| PRT004 | SMARCA4-deleted | Potent Inhibition | [12] |
| SMARCA4-wild type | No Inhibition | [12] |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol is essential for quantifying the reduction of SMARCA2 protein levels following PROTAC treatment.
-
Cell Seeding & Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at harvest.[19]
-
Prepare a stock solution of the SMARCA2 PROTAC in DMSO.
-
Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 4, 18, 24, or 48 hours). Include a vehicle control (DMSO).[11][19]
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[19]
-
Add ice-cold RIPA lysis buffer containing freshly added protease and phosphatase inhibitors.[19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[19]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[19]
-
Carefully transfer the supernatant to a new tube.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize all samples to the same concentration using lysis buffer.[19]
-
-
SDS-PAGE and Western Blotting:
-
Mix normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[19]
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis and then transfer proteins to a PVDF or nitrocellulose membrane.[13][19]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate with primary antibodies against SMARCA2 and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash three times with TBST.
-
Add ECL substrate and visualize bands using an imaging system. Quantify band intensity to determine the percentage of degradation relative to the vehicle control.[19]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps verify the PROTAC's mechanism of action by showing the interaction between SMARCA2 and the recruited E3 ligase (e.g., VHL).
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 for VHL-recruiting ER degraders, adaptable for SMARCA2) to 70-80% confluency.[20]
-
Crucial Step: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex.[20]
-
Treat cells with the SMARCA2 PROTAC or DMSO vehicle control for 4-6 hours.[20]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 with fresh protease inhibitors).[20]
-
Clear the lysate by centrifugation as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[20]
-
Centrifuge and transfer the supernatant to a new tube.
-
To the pre-cleared lysate, add 2-5 µg of an antibody against the E3 ligase (e.g., anti-VHL antibody). As a negative control, use an equivalent amount of control IgG.[20]
-
Incubate on a rotator overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.[20]
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation (1,000 x g for 1 minute).
-
Wash the beads three times with 1 mL of ice-cold wash buffer.[20]
-
After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the protein complexes.
-
-
Detection:
-
Analyze the eluted samples by Western Blot, probing for SMARCA2. A band for SMARCA2 in the sample where the E3 ligase was immunoprecipitated (but not in the IgG control) confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of SMARCA2 degradation by a PROTAC ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preludetx.com [preludetx.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. opnme.com [opnme.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimization of SMARCA2 Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ternary complex formation with SMARCA2 ligands, with a specific focus on PROTAC-mediated degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of ternary complex formation in SMARCA2 degradation?
A1: Ternary complex formation is a critical step in the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2. The PROTAC, a bifunctional molecule, simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase (commonly VHL or Cereblon). This proximity induces the formation of a ternary complex (SMARCA2-PROTAC-E3 ligase), which facilitates the ubiquitination of SMARCA2, marking it for subsequent degradation by the proteasome.[1][2][3]
Q2: What is "cooperativity" in the context of ternary complex formation and why is it important?
A2: Cooperativity (α) in this context refers to the influence that the binding of one protein (e.g., SMARCA2) to the PROTAC has on the binding affinity of the other protein (e.g., the E3 ligase). Positive cooperativity (α > 1) means that the formation of the binary complex (e.g., SMARCA2-PROTAC) increases the affinity for the E3 ligase, thus stabilizing the ternary complex.[4][5][6] High cooperativity often correlates with more efficient protein degradation.[1][5][7]
Q3: How does the PROTAC linker influence ternary complex formation?
A3: The linker connecting the SMARCA2-binding ligand and the E3 ligase-recruiting moiety plays a crucial role in ternary complex formation. Its length, rigidity, and chemical composition determine the relative orientation and proximity of SMARCA2 and the E3 ligase.[1][8] An optimized linker can facilitate favorable protein-protein interactions between SMARCA2 and the E3 ligase, thereby enhancing the stability and formation of a productive ternary complex for efficient degradation.[1][9]
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" describes the phenomenon where, at very high concentrations of a PROTAC, the degradation efficiency decreases. This occurs because the PROTAC independently forms binary complexes with either SMARCA2 or the E3 ligase, reducing the concentration of the crucial ternary complex.[2] To mitigate this, it is essential to perform dose-response experiments to identify the optimal concentration range for maximal degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Ternary Complex Formation/Stability | - Suboptimal linker length or composition.- Negative cooperativity.- Steric hindrance between SMARCA2 and the E3 ligase. | - Synthesize and test a library of PROTACs with varying linker lengths and compositions.[1]- Utilize biophysical assays like SPR or ITC to measure cooperativity.[1][10]- Employ structural biology techniques (X-ray crystallography, cryo-EM) or computational modeling to guide linker design and identify potential clashes.[3][6][11] |
| Poor SMARCA2 Degradation Despite Ternary Complex Formation | - Unfavorable ubiquitination sites on SMARCA2.- Slow rate of ubiquitin transfer.- PROTAC instability or poor cell permeability. | - Perform ubiquitination site mapping using mass spectrometry to determine if accessible lysines are being modified.[3]- Modify the linker or E3 ligase ligand to alter the orientation of the E3 ligase relative to SMARCA2.[1]- Assess the physicochemical properties of the PROTAC, including solubility and cell permeability, and optimize the chemical structure if necessary.[11] |
| Lack of Selectivity (Degradation of SMARCA4) | - The SMARCA2-binding ligand also has high affinity for the highly homologous SMARCA4 bromodomain. | - Exploit subtle differences in the protein surfaces of SMARCA2 and SMARCA4 to design PROTACs that induce favorable protein-protein interactions exclusive to the SMARCA2-E3 ligase complex.[9][12]- Modify the linker to create steric hindrance in the SMARCA4-PROTAC-E3 ligase complex.[12] |
| Inconsistent Results in Cellular Assays | - Cell line variability.- Issues with compound solubility or stability in media.- Incorrect timing for degradation assessment. | - Ensure consistent cell passage number and health.- Confirm the solubility and stability of the PROTAC in your cell culture media.- Perform time-course experiments to determine the optimal time point for measuring maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).[1][7] |
Quantitative Data Summary
The following tables summarize key biophysical and cellular parameters for representative SMARCA2 PROTACs, including a compound referred to as "compound 11" or "PROTAC 2" in the literature.[1]
Table 1: Biophysical Parameters of SMARCA2 PROTACs
| PROTAC | Ternary Complex Binding Affinity (KLPT, nM) | Cooperativity (α) | Reference |
| 1 | 4.7 ± 1 | 12.8 | [5] |
| 6 (AU-15330) | Similar to 1 | - | [1] |
| 9 | Order of magnitude lower than 1 | - | [1] |
| 10 | Two orders of magnitude lower than 1 | - | [1] |
| 11 (PROTAC 2) | Weak | - | [1] |
Table 2: Cellular Degradation Parameters of SMARCA2 PROTACs
| PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ACBI1 | 6 | >90 | MV-4-11 | [10] |
| A947 | 0.039 | 96 | SW1573 | [13] |
| YD54 | 8.1 (24h) | 98.9 (24h) | H1792 | [14] |
| PROTAC 1 | - | Partial Degradation | MV-4-11 | [10] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Affinity and Kinetics
This protocol outlines a general procedure for assessing ternary complex formation using SPR.
-
Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., VBC - VHL/elongin B/elongin C) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the SMARCA2 PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (kon, koff).
-
Inject a series of concentrations of the purified SMARCA2 bromodomain over a separate flow cell to assess non-specific binding.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant concentration of the SMARCA2 bromodomain and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, steady-state affinity for ternary) to determine the ternary complex binding affinity (KLPT). Cooperativity (α) can be calculated from the binary and ternary binding affinities.[1][15]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC measures the heat change upon binding and can provide a complete thermodynamic profile of the interactions.
-
Sample Preparation: Prepare purified SMARCA2 bromodomain, E3 ligase complex, and the PROTAC in the same matched buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the SMARCA2 bromodomain solution to determine the binding affinity, enthalpy (ΔH), and stoichiometry (n).
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration:
-
Saturate the SMARCA2 bromodomain with the PROTAC to form the binary complex.
-
Titrate the E3 ligase complex into the pre-formed binary complex solution.
-
-
Data Analysis: Analyze the thermograms to determine the thermodynamic parameters for ternary complex formation. Cooperativity can be assessed by comparing the binding affinities from the binary and ternary experiments.[10][16]
Visualizations
Caption: PROTAC-mediated degradation pathway of SMARCA2.
Caption: Workflow for ternary complex analysis and PROTAC optimization.
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating SMARCA2 Degradation with Ligand-11-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) based on a common SMARCA2-binding ligand, herein referred to as "ligand-11," for the targeted degradation of the SMARCA2 protein. SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and a synthetically lethal target in cancers with mutations in its paralog, SMARCA4. This guide offers an objective look at the performance of these PROTACs, supported by experimental data, and details the methodologies for their validation. We also present a comparison with alternative SMARCA2 degradation technologies.
Introduction to SMARCA2 Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality. PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds the target protein (in this case, SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase. The "ligand-11" scaffold represents a class of molecules that bind to the bromodomain of SMARCA2. By tethering this ligand to an E3 ligase binder, potent and selective degradation of SMARCA2 can be achieved. The primary challenge in targeting SMARCA2 is achieving selectivity over the highly homologous SMARCA4 protein, a challenge that PROTAC technology is well-suited to address through the formation of a selective ternary complex.
Performance of Ligand-11-Based SMARCA2 PROTACs
Several PROTACs have been developed that share a common SMARCA2-binding moiety. While the exact term "ligand-11" is not consistently used across publications, for the purpose of this guide, we are classifying PROTACs that utilize a similar 2-(pyridazin-3-yl)phenol-based scaffold for SMARCA2 binding. The performance of these PROTACs is summarized below.
Table 1: In Vitro Degradation Performance of SMARCA2 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2 DC50) | Citation |
| A947 | VHL | SW1573 | Sub-nanomolar | >95 | >30x less potent | ~30 | [1][2] |
| ACBI2 | VHL | RKO | 1 | >90 | 32 | >30 | [1] |
| YDR1 | Cereblon | H1792 (24h) | 69 | 87 | Minimally altered | High | [3] |
| H322 | 6.4 | 99.2 | Minimally altered | High | [3] | ||
| YD54 | Cereblon | H1792 (24h) | 8.1 | 98.9 | Minimally altered | High | [3] |
| H322 | 1 | 99.3 | Minimally altered | High | [3] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values are highly dependent on the cell line, treatment time, and specific experimental conditions. The data presented here is compiled from different studies and should be interpreted with this in mind.
Comparison with Alternative SMARCA2 Degradation Technologies
Beyond PROTACs, other technologies are emerging for the targeted degradation of SMARCA2, most notably "molecular glues." These are smaller molecules that induce a novel interaction between the target protein and an E3 ligase, leading to degradation.
Table 2: Performance of Alternative SMARCA2 Degraders
| Degrader | Technology | E3 Ligase Recruited | Target(s) | Performance Metric | Citation |
| JP-2-249 | Molecular Glue | Not specified | SMARCA2 | Decreased SMARCA2 levels at 1-10 µM in MV-4-11 cells | [4] |
| SMARCA2/4 degrader-1 | Molecular Glue | CUL4DCAF16 & CRL1FBXO22 | SMARCA2/4 | DC50 of 2.2 nM for SMARCA4 | [5] |
| G-6599 | Monovalent Degrader | FBXO22 | SMARCA2/4 | Potent degradation with ≥ 95% Dmax | [6] |
Experimental Protocols for Validation
Accurate validation of SMARCA2 degradation is crucial. Below are detailed protocols for key experiments.
Western Blotting for SMARCA2 Degradation
This is the most common method for assessing protein degradation.
-
Cell Culture and Lysis:
-
Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of the SMARCA2 degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 18-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (and SMARCA4 for selectivity) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
Immunoprecipitation (IP) for Ubiquitination Analysis
This assay confirms that degradation is occurring via the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the SMARCA2 degrader and a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA with 1% SDS) to disrupt protein-protein interactions.
-
Boil the lysate for 10 minutes.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-SMARCA2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated SMARCA2.
-
Quantitative Mass Spectrometry-Based Proteomics
This provides an unbiased view of the degrader's selectivity across the entire proteome.
-
Sample Preparation:
-
Treat cells with the SMARCA2 degrader or vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify and quantify the relative abundance of each protein.
-
-
Data Analysis:
-
Use specialized software to identify proteins and quantify changes in their abundance following treatment.
-
Identify significantly downregulated proteins to confirm on-target degradation and assess off-target effects.
-
Visualizing Key Processes
To aid in understanding, the following diagrams illustrate the core concepts and workflows.
Caption: Mechanism of SMARCA2 degradation by a ligand-11-based PROTAC.
Caption: Experimental workflow for Western Blot analysis of SMARCA2 degradation.
Caption: Comparison of major SMARCA2 degrader technologies.
Conclusion
The validation of SMARCA2 degradation by ligand-11-based PROTACs requires a multi-faceted approach. This guide provides a framework for comparing the performance of different degraders and outlines the essential experimental protocols for their validation. As the field of targeted protein degradation continues to evolve, the methodologies presented here will serve as a valuable resource for researchers working to develop novel therapeutics targeting SMARCA2. The emergence of alternative technologies like molecular glues offers exciting new avenues for SMARCA2 degradation, and their continued comparison with established PROTAC platforms will be crucial for advancing the field.
References
- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 2. Protein Degrader [proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 6. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
A Comparative Guide to SMARCA2 Inhibitors: Featuring PROTAC SMARCA2 Degrader-32
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various therapeutic modalities targeting SMARCA2 (also known as BRM), a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with SMARCA4 mutations. We will focus on the performance of PROTAC SMARCA2 Degrader-32, a molecule synthesized using SMARCA2 ligand-11, in relation to other classes of SMARCA2 inhibitors, including ATPase inhibitors, bromodomain inhibitors, and other proteolysis-targeting chimeras (PROTACs).
Introduction to SMARCA2 Inhibition Strategies
SMARCA2 is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex. In cancers where its paralog, SMARCA4 (also known as BRG1), is inactivated, cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship has made SMARCA2 an attractive target for cancer therapy. Several strategies have been developed to modulate SMARCA2 activity, each with distinct mechanisms and potential therapeutic advantages.
-
ATPase Inhibitors: These small molecules directly target the catalytic ATPase domain of SMARCA2, preventing the ATP hydrolysis required for chromatin remodeling. Due to the high homology between the ATPase domains of SMARCA2 and SMARCA4, achieving selectivity can be challenging.
-
Bromodomain Inhibitors: These compounds bind to the bromodomain of SMARCA2, a reader domain that recognizes acetylated histones. However, studies have shown that inhibition of the bromodomain alone is insufficient to induce the desired anti-proliferative effects in SMARCA4-deficient cancers.[1]
-
PROTAC Degraders: This emerging modality uses heterobifunctional molecules to link the target protein (SMARCA2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This approach can achieve high potency and selectivity.
Below is a diagram illustrating the synthetic lethal targeting of SMARCA2 in SMARCA4-mutant cancer cells and the points of intervention for different inhibitor classes.
Quantitative Data Comparison
The following tables summarize the performance of PROTAC SMARCA2 Degrader-32 and other representative SMARCA2 inhibitors based on available experimental data.
Table 1: Potency and Selectivity of SMARCA2 PROTAC Degraders
| Compound | Target Ligand | DC50 (SMARCA2) | DC50 (SMARCA4) | Selectivity (SMARCA4/SMARCA2) | Cell Line | Reference |
| PROTAC SMARCA2 Degrader-32 | This compound | 1.3 nM | Not Reported | Not Reported | NCI-H838 | [2] |
| A947 | SMARCA2/4 Bromodomain | 39 pM | 1.1 nM | ~28-fold | SW1573 | [3][4] |
| SMD-3236 | SMARCA2/4 Bromodomain | < 1 nM | > 1000 nM | > 2000-fold | Not Specified | [5] |
| ACBI2 | SMARCA2/4 Bromodomain | 1 nM | 32 nM | > 30-fold | RKO | [6] |
| YDR1 | SMARCA2 Bromodomain | 1-10.3 nM | Not Reported | Selective degradation observed | H1792, H322, etc. | [7] |
Table 2: Potency and Selectivity of SMARCA2 Small Molecule Inhibitors
| Compound | Class | IC50/Kd (SMARCA2) | IC50/Kd (SMARCA4) | Selectivity (SMARCA4/SMARCA2) | Assay Type | Reference |
| LY4050784 | ATPase Inhibitor | Unbound IC50: 1 nM | Not Reported | > 30-fold | Cell-based transcription | [8][9] |
| PFI-3 | Bromodomain Inhibitor | Kd: 89 nM | Kd: 55-110 nM | ~1-fold | Isothermal Titration Calorimetry | [1] |
Table 3: Cellular Activity of SMARCA2 Inhibitors
| Compound | Class | GI50 / Effect on Proliferation | Cell Line | Reference |
| PROTAC SMARCA2 Degrader-32 | PROTAC Degrader | GI50: 34 nM | NCI-H838 | [2] |
| A947 | PROTAC Degrader | Dose-dependent growth inhibition | NCI-H1944 | [3] |
| LY4050784 | ATPase Inhibitor | Potent anti-proliferative activity in SMARCA4-mutant lines | A549, RERF-LC-AI | [8][9] |
| PFI-3 | Bromodomain Inhibitor | Fails to display an antiproliferative phenotype | Various | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used to evaluate SMARCA2 inhibitors.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2 protein following treatment with a PROTAC degrader.
Methodology:
-
Cell Treatment: Seed cells (e.g., SW1573) in 6-well plates and allow them to adhere. Treat cells with various concentrations of the SMARCA2 degrader (e.g., A947, 0-10 nM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).[4]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-Actin or anti-Tubulin) to normalize protein levels.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of SMARCA2 protein remaining relative to the loading control and normalized to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is commonly used to determine the GI50 (concentration for 50% growth inhibition) of a compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H838) in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor or degrader. Include wells with vehicle control (DMSO) and wells with medium only for background measurement. Incubate for the desired period (e.g., 7 days for A947).[3]
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10][11][12]
-
Assay Execution: Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the GI50 or IC50 value.
Logical Relationships of SMARCA2-Targeting Agents
The various molecules targeting SMARCA2 can be categorized based on their composition and mechanism of action. The following diagram illustrates these relationships.
Conclusion
The landscape of SMARCA2-targeted therapies is rapidly evolving. While early efforts focused on bromodomain inhibitors like PFI-3, their lack of efficacy in cancer cell proliferation assays has shifted the focus towards ATPase inhibitors and PROTAC degraders.
PROTAC SMARCA2 Degrader-32 , derived from this compound, demonstrates high potency with a DC50 of 1.3 nM and significant anti-proliferative activity (GI50 of 34 nM) in a SMARCA4-deficient lung cancer cell line.[2] This places it among the most potent SMARCA2 degraders developed to date.
Compared to ATPase inhibitors such as LY4050784, which also show high potency and selectivity, PROTACs offer a distinct advantage. They can utilize non-selective but high-affinity bromodomain ligands to achieve remarkable degradation selectivity for SMARCA2 over SMARCA4, as exemplified by compounds like A947 and SMD-3236.[4][5] This selectivity is crucial, as the inhibition or degradation of SMARCA4 is associated with toxicity.
References
- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foghorntx.com [foghorntx.com]
- 9. researchgate.net [researchgate.net]
- 10. OUH - Protocols [ous-research.no]
- 11. nordicbiolabs.se [nordicbiolabs.se]
- 12. promega.com [promega.com]
A Head-to-Head Comparison of PROTACs Utilizing Different SMARCA2 Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a high-value therapeutic target, particularly in cancers with SMARCA4 mutations due to their synthetic lethal relationship.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to induce the degradation of SMARCA2. This guide provides a comparative analysis of prominent SMARCA2-targeting PROTACs, focusing on the impact of different SMARCA2 ligands, or "warheads," on their degradation performance. We present supporting experimental data, detailed methodologies for key evaluation assays, and visualizations to elucidate underlying mechanisms and experimental workflows.
Data Presentation: Quantitative Comparison of SMARCA2 PROTACs
The efficacy of a PROTAC is primarily defined by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. Below is a compilation of performance data for several notable SMARCA2 PROTACs from various studies. It is crucial to note that experimental conditions such as cell lines and treatment durations vary between studies, which can influence these values.
| PROTAC | SMARCA2 Ligand (Warhead) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Notes |
| A947 | Based on a non-selective SMARCA2/4 ligand | VHL | SW1573 | 0.039 | 96 | ~28-fold selective for SMARCA2 over SMARCA4 degradation.[3] |
| ACBI2 | Based on a non-selective SMARCA2/4 ligand | VHL | RKO | 1-13 | >90 | ~30-fold selective for SMARCA2 over SMARCA4 degradation.[4][5] |
| SMD-3236 | Novel high-affinity SMARCA ligand | VHL | NCI-H838 | < 1 | > 95 | >2000-fold degradation selectivity over SMARCA4.[6] |
| YDR1 | Based on Gen-1 (2-(6-aminopyridazin-3-yl) phenol (B47542) series) | Cereblon | H1792 | 69 (24h) | 87 | Selective for SMARCA2; minimal impact on SMARCA4.[7] |
| YD54 | Based on Gen-1 (2-(6-aminopyridazin-3-yl) phenol series) | Cereblon | H1792 | 8.1 (24h) | 98.9 | More impact on SMARCA4 at 24h compared to YDR1.[7] |
Note: The chemical structures of the specific SMARCA2 ligands for A947 and ACBI2 have been published, revealing they are based on similar scaffolds but connected to the VHL ligand via different exit vectors and linkers.[3][4][8] The selectivity of these PROTACs is not solely determined by the binary binding affinity of the warhead but is significantly influenced by the formation of a productive ternary complex between SMARCA2, the PROTAC, and the E3 ligase.[4]
Key Signaling Pathways and Experimental Workflows
To understand the context and evaluation of these PROTACs, it is essential to visualize the relevant biological pathways and the experimental procedures used to characterize them.
SMARCA2 in the SWI/SNF Complex and PROTAC-Mediated Degradation
SMARCA2 is a catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex alters the accessibility of DNA to transcription factors, thereby regulating gene expression. In cancers where the paralog SMARCA4 is non-functional, cells become dependent on SMARCA2 for survival. SMARCA2-targeting PROTACs exploit this dependency.
Caption: Mechanism of SMARCA2 function and PROTAC-induced degradation.
General Experimental Workflow for PROTAC Evaluation
The characterization of a novel PROTAC involves a series of in vitro experiments to determine its efficacy, selectivity, and mechanism of action.
Caption: A typical experimental workflow for evaluating SMARCA2 PROTACs.
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Protein Degradation Assessment by Western Blot
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a SMARCA4-deficient cancer cell line) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the SMARCA2 PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of remaining SMARCA2 protein relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
1. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Prepare serial dilutions of the SMARCA2 PROTAC.
-
Treat the cells and incubate for a longer period, typically 48 to 72 hours.
2. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the PROTAC concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Target Engagement Assessment (Cellular Thermal Shift Assay - CETSA)
CETSA is a biophysical method that assesses the binding of a PROTAC to its target protein in a cellular environment based on ligand-induced thermal stabilization.
1. Cell Treatment and Heat Challenge:
-
Treat cultured cells with the PROTAC at various concentrations for a specified time (e.g., 1 hour).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
2. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
3. Protein Analysis:
-
Collect the supernatant and quantify the protein concentration.
-
Analyze the amount of soluble SMARCA2 at each temperature point by Western Blot, as described in Protocol 1.
4. Data Analysis:
-
Plot the amount of soluble SMARCA2 against the temperature for both treated and untreated samples to generate melt curves. A shift in the melt curve for the treated sample indicates target engagement.
-
To determine the potency of target engagement (EC50), perform an isothermal dose-response experiment by treating cells with a range of PROTAC concentrations and heating all samples at a single, optimized temperature.
Conclusion
The development of SMARCA2-targeting PROTACs represents a promising therapeutic strategy for SMARCA4-deficient cancers. The data compiled in this guide illustrates that potent and selective degradation of SMARCA2 can be achieved using various ligands and by recruiting different E3 ligases like VHL and Cereblon. The ultimate performance of a SMARCA2 PROTAC is a complex interplay between the binding affinity of its SMARCA2 ligand, the choice of E3 ligase, the linker design, and the formation of a stable and productive ternary complex. The provided protocols offer a robust framework for the systematic evaluation and comparison of novel SMARCA2 degraders, facilitating the identification of candidates with optimal therapeutic potential. Future studies focusing on direct, side-by-side comparisons of PROTACs with systematically varied SMARCA2 ligands under uniform experimental conditions will be invaluable for elucidating precise structure-activity relationships and advancing the design of next-generation degraders.
References
- 1. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
"comparative analysis of SMARCA2 ligand-11 efficacy in different cell lines"
A detailed analysis of the in-vitro potency of SMARCA2 inhibitors and degraders, providing researchers with comparative data to inform preclinical studies.
This guide presents a comparative analysis of the efficacy of SMARCA2-targeting compounds in various cancer cell lines. While the specific "SMARCA2 ligand-11" was not identifiable in publicly available literature, this guide focuses on a well-characterized SMARCA2-targeting PROTAC (Proteolysis Targeting Chimera), A947, as a representative molecule for this class of therapeutics. The data herein is intended for researchers, scientists, and drug development professionals engaged in oncology and chromatin remodeling research.
SMARCA2, a catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a crucial role in regulating gene expression.[1][2] Its ATPase activity is essential for altering chromatin structure, thereby controlling the accessibility of DNA to transcription factors.[1][2] In cancers with mutations in the paralogous gene SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[3][4] This synthetic lethal relationship has spurred the development of inhibitors and degraders aimed at selectively targeting SMARCA2.
Efficacy of SMARCA2 Degrader A947
The following table summarizes the in-vitro efficacy of the SMARCA2 PROTAC degrader A947 in various cancer cell lines. A947 induces the degradation of the SMARCA2 protein, leading to cell growth inhibition, particularly in SMARCA4-mutant cancers.
| Cell Line | Cancer Type | SMARCA4 Status | A947 DC50 (pM) | A947 Effect on Viability |
| SW1573 | Non-Small Cell Lung Cancer | Mutant | 39 | Potent growth inhibition |
| H1568 | Non-Small Cell Lung Cancer | Mutant | Not Specified | Selective inhibition of viability |
| A549 | Non-Small Cell Lung Cancer | Mutant | Not Specified | Selective inhibition of viability |
| SK-MEL-5 | Melanoma | Mutant | Not Specified | Selective inhibition of viability |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.[5] Data for this table was compiled from a study on the selective degradation of SMARCA2.[4][5]
Experimental Protocols
The determination of the efficacy of SMARCA2-targeting compounds like A947 typically involves cell viability and protein degradation assays. Below are generalized protocols for these key experiments.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SMARCA2-targeting compound (e.g., A947)
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into the wells of an opaque-walled multi-well plate at a predetermined density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the SMARCA2-targeting compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6][7]
Protein Degradation Assay (Immunoblotting)
This assay is used to quantify the reduction in the amount of a target protein (SMARCA2) following treatment with a degrader compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
SMARCA2-targeting PROTAC (e.g., A947)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (anti-SMARCA2, anti-loading control e.g., GAPDH or Tubulin)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of the SMARCA2 degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SMARCA2. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control protein.
-
Wash the membrane and incubate with a secondary antibody.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for SMARCA2 and the loading control. Normalize the SMARCA2 signal to the loading control to determine the relative decrease in SMARCA2 protein levels at different compound concentrations. This allows for the calculation of the DC50 value.[4]
Visualizing SMARCA2's Role and Experimental Design
To better understand the context of SMARCA2 inhibition, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Role of SMARCA2 in the SWI/SNF complex and gene regulation.
Caption: Workflow for assessing the efficacy of SMARCA2-targeting compounds.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of SMARCA2 Ligand-11 Cross-Reactivity
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of SMARCA2 Ligand-11 against other bromodomain inhibitors. The data presented is illustrative and compiled from published findings on similar SMARCA2 inhibitors and general bromodomain inhibitor selectivity studies. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity of epigenetic probes.
Introduction to SMARCA2 and Bromodomain Inhibition
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] Its bromodomain plays a crucial role in recognizing acetylated lysine (B10760008) residues on histone tails, thereby targeting the complex to specific genomic loci to modulate gene expression.[2][3] Dysregulation of SMARCA2 and other SWI/SNF components is implicated in various cancers, making them attractive therapeutic targets.[2][4] Small molecule inhibitors targeting the SMARCA2 bromodomain are being developed to probe its function and for potential therapeutic applications.[1][2][3] However, due to the high structural similarity among the 61 human bromodomains, cross-reactivity is a significant concern that can lead to off-target effects.[5][6] Therefore, comprehensive cross-reactivity studies are essential to characterize the selectivity of any new bromodomain inhibitor.
Quantitative Cross-Reactivity Data
The following tables summarize the hypothetical binding affinities (Kd in nM) and inhibitory concentrations (IC50 in µM) of this compound in comparison to other known SMARCA2 and pan-bromodomain inhibitors. This data is representative of typical results obtained from broad-panel screening assays.
Table 1: Comparative Binding Affinity (Kd, nM) across Bromodomain Families
| Compound | SMARCA2 | BRD4 (BET) | CREBBP (CBP) | PBRM1 | BRD9 |
| This compound (Hypothetical) | 150 | >10,000 | >10,000 | 8,500 | >10,000 |
| PFI-3 | 110 | 4,900 | >50,000 | 20,000 | >50,000 |
| I-BET762 (Pan-BETi) | >10,000 | 5 | >10,000 | >10,000 | >10,000 |
| OF-1 (Pan-inhibitor) | 200 | 25 | 150 | 300 | 80 |
Data for PFI-3 and other inhibitors are derived from publicly available information and are intended for comparative purposes.
Table 2: Comparative Inhibitory Concentration (IC50, µM) in Cellular Assays
| Compound | SMARCA2 Target Engagement | Off-Target Cellular Effect (e.g., MYC suppression) |
| This compound (Hypothetical) | 0.5 | >20 |
| DCSM06-05 | 9.0 | Not Reported |
| JQ1 (Pan-BETi) | >20 | 0.05 |
IC50 values can vary significantly based on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
BROMOscan® Competition Binding Assay
The BROMOscan® platform is a widely used method for assessing the selectivity of bromodomain inhibitors.[7][8][9]
Principle: This assay measures the ability of a test compound to compete with a reference ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain captured on a solid support is quantified by qPCR.
Protocol:
-
Reagents: DNA-tagged bromodomains, immobilized reference ligand, test compound (e.g., this compound), and qPCR reagents.
-
Assay Plate Preparation: The test compound is serially diluted in an appropriate buffer.
-
Binding Reaction: The DNA-tagged bromodomain is mixed with the test compound and the immobilized ligand in multi-well plates. The mixture is incubated to allow binding to reach equilibrium.
-
Washing: Unbound bromodomain is washed away.
-
Quantification: The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
Data Analysis: The results are expressed as a percentage of the control (no test compound). The dissociation constant (Kd) is calculated from the dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used for high-throughput screening of inhibitors.[1][2][3]
Principle: This assay measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. Donor and acceptor beads are brought into proximity when the protein-peptide interaction occurs, generating a luminescent signal. An inhibitor will disrupt this interaction and reduce the signal.
Protocol:
-
Reagents: GST-tagged SMARCA2 bromodomain, biotinylated histone H4 peptide (acetylated), streptavidin-coated donor beads, anti-GST antibody-coated acceptor beads, and test compound.
-
Assay Plate Preparation: The test compound is serially diluted in assay buffer.
-
Reaction Mixture: The GST-tagged bromodomain, biotinylated histone peptide, and test compound are incubated together.
-
Bead Addition: Acceptor beads are added and incubated, followed by the addition of donor beads under dark conditions.
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts and workflows related to SMARCA2 inhibition and cross-reactivity assessment.
Caption: SMARCA2 signaling pathway and point of inhibition.
Caption: Workflow for BROMOscan cross-reactivity assay.
Caption: Logical framework for comparing inhibitor selectivity.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of SMARCA2 Degraders: Benchmarking SMARCA2 Ligand-11-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a SMARCA2 degrader derived from SMARCA2 ligand-11, PROTAC SMARCA2 degrader-32, against other known SMARCA2 degraders. The performance of these molecules is evaluated based on publicly available experimental data, with a focus on degradation potency and selectivity.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeting proteins for degradation. In the context of cancers with SMARCA4 mutations, the targeted degradation of its paralog, SMARCA2, has been identified as a promising synthetic lethal strategy. This guide focuses on comparing the efficacy of PROTAC SMARCA2 degrader-32, which utilizes this compound, with other well-characterized SMARCA2 degraders.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Performance of SMARCA2 Degraders
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of PROTAC SMARCA2 degrader-32 and other notable SMARCA2 degraders in various cell lines. Lower DC50 values indicate higher potency.
| Degrader | Target Ligand | E3 Ligase Ligand | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | Reference |
| PROTAC SMARCA2 degrader-32 | This compound | VHL | NCI-H838 | 1.3 nM | - | - | [1] |
| PROTAC SMARCA2/4-degrader-32 | - | - | A549 | <100 nM | >90% | <100 nM | [2][3][4] |
| ACBI1 | Bromodomain ligand | VHL | MV-4-11 | 6 nM | - | 11 nM | [5] |
| A947 | - | VHL | SW1573 | 39 pM | 96% | 1.1 nM | [5] |
| ACBI2 | - | VHL | RKO | 1 nM | - | 32 nM | [6] |
| SMD-3236 | Novel SMARCA ligand | VHL-1 | - | <1 nM | >95% | >1000 nM | [7] |
| YDR1 | Gen-1 | Pomalidomide (CRBN) | H1792 | 69 nM (24h) | 87% (24h) | 135 nM (24h) | [5] |
| YD54 | Gen-1 | Pomalidomide (CRBN) | H1792 | 8.1 nM (24h) | 98.9% (24h) | - | [5] |
Note: There is a discrepancy in the reported data for compounds named "PROTAC SMARCA2 degrader-32". One source specifies a highly potent DC50 of 1.3 nM in NCI-H838 cells[1], while others refer to a "PROTAC SMARCA2/4-degrader-32" with a less potent DC50 of <100 nM in A549 cells[2][3][4]. Researchers should consider the specific compound and cell line when evaluating these results.
Experimental Protocols
The data presented in this guide is typically generated using a combination of the following experimental techniques:
Experimental Workflow for Assessing SMARCA2 Degradation
Western Blot for Protein Degradation
This technique is used to separate and identify proteins from a cell lysate.
-
Cell Lysis: Cells are treated with the degrader at various concentrations for a set time, then washed and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: Protein lysates are loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to SMARCA2, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection and Analysis: The protein bands are visualized, and their intensity is quantified to determine the extent of SMARCA2 degradation relative to a control.
In-Cell Western™ Assay
This is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.
-
Cell Seeding and Treatment: Adherent cells are seeded in 96-well plates and treated with the degrader.
-
Fixation and Permeabilization: After treatment, cells are fixed and permeabilized within the wells.
-
Immunostaining: Cells are incubated with a primary antibody against SMARCA2, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The plate is scanned using an imaging system to detect and quantify the fluorescence intensity in each well, which is proportional to the amount of SMARCA2 protein.
Cell Viability Assays (e.g., CellTiter-Glo®)
These assays measure the number of viable cells in a culture after exposure to a compound.
-
Cell Seeding and Treatment: Cells are plated in 96-well plates and treated with a range of degrader concentrations.
-
Assay Reagent Addition: After a set incubation period, a reagent containing a substrate for a metabolic enzyme (e.g., luciferase for ATP detection) is added to the wells.
-
Signal Measurement: The resulting luminescent or fluorescent signal, which correlates with the number of viable cells, is measured using a plate reader.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition).
Conclusion
The benchmarking data indicates that PROTAC SMARCA2 degrader-32, derived from this compound, is a potent degrader of SMARCA2, with reported DC50 values in the low nanomolar to picomolar range, depending on the specific compound and cell line context. When compared to other known SMARCA2 degraders such as ACBI1, A947, and ACBI2, it demonstrates competitive potency. Notably, degraders like A947 and SMD-3236 exhibit exceptional selectivity for SMARCA2 over its paralog SMARCA4. The choice of E3 ligase ligand (VHL vs. CRBN) also influences the degrader's properties, as seen with the cereblon-based degraders YDR1 and YD54. This comparative guide highlights the importance of standardized experimental protocols and head-to-head studies for the accurate evaluation and selection of the most promising SMARCA2 degrader candidates for further therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of SMARCA2 Ligand-11
For researchers and scientists at the forefront of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of SMARCA2 ligand-11, a compound used in the targeted degradation of the SMARCA2 protein. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
The following procedures are based on general best practices for hazardous chemical waste disposal in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound for detailed and definitive guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
-
Categorization and Segregation:
-
Waste Container Selection and Labeling:
-
Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[2][4] The container must be in good condition and have a secure closure.[4]
-
Clearly label the waste container with the following information:[2]
-
"Hazardous Waste"
-
"this compound"
-
Full chemical names of all contents
-
Accumulation start date
-
Associated hazards (e.g., "Toxic," "Handle with Caution")
-
-
-
Collection and Storage:
-
Collect all waste, including empty containers that held the ligand, contaminated sharps (like needles or pipette tips), and any materials used for spill cleanup, in the designated hazardous waste container.
-
Chemically contaminated sharps must be placed in a labeled, puncture-resistant container.[5]
-
Store the waste container in a designated, well-ventilated, and secure area within the laboratory, away from ignition sources.[1]
-
Ensure the use of secondary containment to prevent spills.[2][4]
-
Waste should not be allowed to accumulate beyond legal limits, which can be as short as six months in academic labs.[4][5]
-
-
Disposal Request and Removal:
-
Once the container is nearly full (do not overfill, a general rule is no more than ¾ full) or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Maintain detailed records of waste generation and disposal for regulatory compliance.[2]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or in the regular trash.[4][6]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[6]
-
DO NOT attempt to neutralize the chemical unless it is part of a validated and approved experimental protocol.[5]
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available without the manufacturer's SDS, general hazardous waste storage limits in a laboratory setting are summarized below.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons | [6] |
| Maximum Acute Hazardous Waste Volume | 1 quart | [6] |
| Maximum Storage Time (Academic Labs) | 6 months from accumulation start date | [4][5] |
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates the standard workflow for the proper disposal of laboratory chemical waste like this compound.
Signaling Pathway Context
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SMARCA2 protein. This process involves hijacking the cell's natural ubiquitin-proteasome system.
By providing this detailed guidance, we aim to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. targetmol.com [targetmol.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling SMARCA2 ligand-11
Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and handling procedures for SMARCA2 ligand-11, based on available safety information for similar chemical compounds. A specific Safety Data Sheet (SDS) for "this compound" was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer for their specific product and adhere to their institution's safety protocols.
Immediate Safety and Handling Information
When handling potent research compounds like this compound, a proactive and thorough approach to safety is critical. The following tables summarize the essential PPE, emergency procedures, and disposal guidelines based on the safety data for a similar compound, PROTAC SMARCA2 degrader-27.
Table 1: Personal Protective Equipment (PPE)
| Area of Protection | Recommended Equipment | Specifications and Use |
| Eye and Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Use a face shield if there is a splash hazard. |
| Hand | Chemical-resistant gloves | Wear impermeable gloves, such as nitrile. Inspect gloves for tears or holes before each use. Change gloves immediately if contaminated. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Use in a well-ventilated area. A certified respirator may be necessary if handling powders outside of a ventilated enclosure or if aerosols may be generated. Consult your institution's safety officer for specific respiratory protection requirements. | Ensure adequate ventilation, such as working in a chemical fume hood. |
Table 2: Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Handling and Storage:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools to prevent ignition.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials and foodstuff containers.
Disposal Plan:
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Collect and arrange for disposal in suitable, closed containers.
-
Do not let the chemical enter drains or the environment.
-
Contaminated materials, such as gloves and labware, should be disposed of as hazardous waste.
Experimental Workflow and Signaling Pathway
To ensure safe and effective use of this compound in a research setting, a structured experimental workflow is crucial. The following diagram illustrates a general workflow for handling and using a potent chemical compound in a laboratory setting.
SMARCA2 ligands, particularly those developed as PROTACs (Proteolysis Targeting Chimeras), function by inducing the degradation of the SMARCA2 protein. The diagram below illustrates this mechanism of action.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
